molecular formula C8H7F2N3 B12625133 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

Katalognummer: B12625133
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: JPXZOXVKVBQYEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- is a useful research compound. Its molecular formula is C8H7F2N3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H7F2N3

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H7F2N3/c9-7(10)6-2-4-1-5(11)3-12-8(4)13-6/h1-3,7H,11H2,(H,12,13)

InChI-Schlüssel

JPXZOXVKVBQYEO-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(NC2=NC=C1N)C(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective hinge-binding motif in kinase inhibitors (e.g., Vemurafenib) [1]. The target molecule, 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (also known as 5-amino-2-(difluoromethyl)-7-azaindole), is a highly specialized building block.

The strategic placement of substituents on this core serves specific pharmacological purposes:

  • The 5-Amino Group: Acts as a versatile synthetic vector for the installation of urea or amide linkages, which are critical for accessing the DFG-out conformation in Type II kinase inhibitors.

  • The 2-Difluoromethyl (-CF₂H) Group: Serves as a lipophilic bioisostere for a methyl group or a hydroxymethyl group. It acts as a weak hydrogen-bond donor/acceptor, improves metabolic stability against cytochrome P450 oxidation, and modulates the pKₐ of the adjacent azaindole N-H, thereby fine-tuning target residence time.

Because direct electrophilic functionalization of the 7-azaindole core is plagued by poor regioselectivity, this guide outlines a highly robust, de novo construction of the functionalized core using a Larock-type annulation, followed by late-stage deoxofluorination and cross-coupling [2].

Retrosynthetic Strategy & Pathway Design

To ensure regiochemical fidelity and functional group compatibility, the synthesis is designed in reverse. The primary amine is highly nucleophilic and would react violently with fluorinating agents; therefore, it is masked as a bromide until the final step. The -CF₂H group is derived from an aldehyde, which in turn is built via the cyclization of an ortho-alkynyl aminopyridine.

Retrosynthesis A 5-Amino-2-(difluoromethyl) -7-azaindole (Target) B 5-Bromo-2-(difluoromethyl) -7-azaindole A->B Buchwald-Hartwig Amination C 5-Bromo-7-azaindole -2-carbaldehyde B->C DAST Fluorination D Ethyl 5-bromo-7-azaindole -2-carboxylate C->D Reduction / Oxidation E 2-Amino-5-bromo -3-iodopyridine + Ethyl propiolate D->E Sonogashira / Annulation

Retrosynthetic pathway for 5-amino-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical validation criteria (LC-MS, NMR) are met.

Step 1: Sonogashira Coupling & Annulation

Objective: Construct the 7-azaindole core. Causality: 2-Amino-5-bromo-3-iodopyridine undergoes highly chemoselective oxidative addition at the more reactive C-I bond over the C-Br bond. Subsequent coupling with ethyl propiolate and in situ base-mediated cyclization yields the azaindole core [3].

  • Reaction: To a degassed solution of 2-amino-5-bromo-3-iodopyridine (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous DMF (0.2 M), add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N (3.0 eq).

  • Conditions: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: LC-MS must show an [M+H]⁺ peak at m/z 269/271 (1:1 isotopic ratio indicating the presence of bromine).

Step 2: Ester Reduction & Allylic Oxidation

Objective: Convert the C2-ester to a C2-aldehyde. Causality: Direct reduction of an ester to an aldehyde is prone to over-reduction. A two-step sequence (complete reduction to alcohol, followed by controlled oxidation) guarantees high yields and prevents the formation of unreactive side products.

  • Reduction: Dissolve the ester from Step 1 in anhydrous THF (0.1 M). Cool to -78 °C. Dropwise add DIBAL-H (1.0 M in hexanes, 2.5 eq). Stir for 2 hours, allowing the temperature to reach 0 °C. Quench with saturated Rochelle's salt solution and stir vigorously until two clear phases form. Extract with EtOAc.

    • Validation: LC-MS [M+H]⁺ 227/229.

  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂ (0.1 M). Add activated MnO₂ (10.0 eq). Stir at room temperature for 12 hours. Filter through a pad of Celite and concentrate.

    • Validation: ¹H NMR must show a distinct aldehyde proton singlet at ~9.9–10.1 ppm.

Step 3: Nucleophilic Deoxofluorination

Objective: Convert the C2-aldehyde to a C2-difluoromethyl group. Causality: Diethylaminosulfur trifluoride (DAST) is utilized over SF₄ because it is a liquid that can be handled in standard glassware and offers superior chemoselectivity [4]. While transient N-sulfurane formation at the azaindole nitrogen may occur, it is readily hydrolyzed back to the free N-H during aqueous workup.

DAST_Mechanism Aldehyde Aldehyde (R-CHO) Intermediate1 Alkoxyaminosulfurane Intermediate Aldehyde->Intermediate1 + DAST - HF Intermediate2 alpha-Fluoro Carbocation Intermediate1->Intermediate2 - Et2NSOF Product Gem-Difluoride (R-CF2H) Intermediate2->Product + F-

Mechanism of nucleophilic deoxofluorination using DAST.

  • Reaction: Dissolve the aldehyde from Step 2 in anhydrous CH₂Cl₂ (0.1 M) in a PTFE or carefully dried glass flask. Cool to 0 °C. Add DAST (2.5 eq) dropwise.

  • Conditions: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench by dropwise addition to a vigorously stirred saturated NaHCO₃ solution at 0 °C (Caution: Exothermic and generates CO₂/HF). Extract with CH₂Cl₂.

  • Validation Checkpoint: ¹⁹F NMR must show a doublet at approximately -115 ppm. ¹H NMR must show a triplet for the -CF₂H proton at ~6.8 ppm with a large geminal coupling constant (J ≈ 54 Hz).

Step 4: Buchwald-Hartwig Amination

Objective: Convert the C5-bromide to a C5-primary amine. Causality: Direct coupling with ammonia gas is inefficient and requires high-pressure reactors. Coupling with benzophenone imine serves as an excellent ammonia surrogate. The bulky BrettPhos or Xantphos ligands promote reductive elimination and prevent the formation of bis-arylated byproducts [5].

  • Coupling: In a Schlenk tube, combine the brominated intermediate (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (0.1 M). Degas via freeze-pump-thaw (3 cycles). Heat at 100 °C for 8 hours.

  • Hydrolysis: Cool the mixture to room temperature, filter through Celite, and concentrate. Dissolve the crude imine in THF (0.1 M) and add 2M aqueous HCl (5.0 eq). Stir at room temperature for 2 hours to hydrolyze the imine.

  • Workup: Basify the mixture to pH 10 with saturated Na₂CO₃, extract with EtOAc, dry, and purify via reverse-phase HPLC or silica gel chromatography (CH₂Cl₂/MeOH gradient).

  • Validation Checkpoint: LC-MS [M+H]⁺ 184. ¹H NMR must show a broad D₂O-exchangeable singlet at ~5.0 ppm integrating for 2 protons (-NH₂).

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized target and its immediate precursor, verify the analytical signatures against the standardized table below.

Compound StageFormulaExact MassExpected LC-MS [M+H]⁺Key ¹H NMR Signatures (DMSO-d₆)Key ¹⁹F NMR Signatures
C2-Aldehyde C₈H₅BrN₂O223.96225 / 227 (1:1)~10.0 ppm (s, 1H, -CHO); ~12.5 ppm (br s, 1H, N-H)N/A
C2-Difluoromethyl C₈H₅BrF₂N₂245.96247 / 249 (1:1)~6.8 ppm (t, J=54 Hz, 1H, -CF₂H)~ -115.0 ppm (d, J=54 Hz, 2F)
Final Target C₈H₇F₂N₃183.06184.1~6.7 ppm (t, J=54 Hz, 1H, -CF₂H); ~5.0 ppm (br s, 2H, -NH₂)~ -114.5 ppm (d, J=54 Hz, 2F)

References

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 1031–1064. Available at:[Link]

  • Mérour, J.-Y., Routier, S., Suzenet, F., & Joseph, B. (2013). Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles. Tetrahedron, 69(23), 4767–4834. Available at:[Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574–578. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at:[Link]

Pharmacological Profiling and Mechanistic Applications of 1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, its 5-amine derivatives have emerged as highly versatile pharmacophores due to their structural homology to purines. This structural mimicry allows these compounds to seamlessly dock into the orthosteric ATP-binding pockets of various kinases, forming critical bidentate hydrogen bonds with the kinase hinge region. This technical guide explores the biological activity, structure-activity relationships (SAR), and mechanistic pathways of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, focusing on their dual utility in modulating autophagic flux for both hepatoprotective and oncological applications.

Structural Rationale: The 7-Azaindole Scaffold as a Privileged Kinase Pharmacophore

The biological activity of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives is fundamentally driven by their physicochemical properties. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the N-H at the 1-position acts as a hydrogen bond donor 1. This precise geometry mirrors the interactions of the adenine ring of ATP. Furthermore, functionalizing the 5-position with an amine group provides a synthetic vector to extend the molecule into the solvent-exposed region or the deep hydrophobic pocket of the kinase, allowing for exquisite tuning of selectivity and potency.

Quantitative Structure-Activity Relationship (SAR) Landscape

The versatility of the 1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is demonstrated by its ability to selectively inhibit distinct kinase targets based on peripheral substitutions. The table below summarizes the quantitative pharmacological data across key therapeutic targets.

Compound / DerivativeTarget Kinase / EnzymeIC50 (nM)Primary Indication / ModelReference
Compound 10ad CLK15 nMAcute Liver Injury (ALI)2
Compound 10ad DYRK1A>1500 nMSelectivity Counter-screen2
SBP-7455 (Cmpd 26) ULK1328 nM*Triple-Negative Breast Cancer[[3]]()
Compound 4h FGFR17 nMOncology1
Compound 28ak MASTL321 nMBreast Cancer4
Compound 7z CYP11B1<100 nMCushing's Disease[[5]]()

*Note: Cellular IC50 measured via NanoBRET target engagement assay.

Mechanistic Case Study I: CLK1 Inhibition and Hepatoprotective Autophagy

Cdc2-like kinase 1 (CLK1) is a critical regulator of RNA splicing and cellular stress responses. Inhibition of CLK1 has been identified as a potent mechanism for inducing autophagy, which is highly beneficial in clearing damaged organelles during acute cellular stress.

Recent structural optimization of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives led to the discovery of Compound 10ad , a highly selective CLK1 inhibitor (IC50 = 5 nM) 2. A major challenge in CLK1 inhibitor design is achieving selectivity over the closely related DYRK1A kinase. By leveraging the specific steric constraints of the 5-amine vector on the pyrrolopyridine core, Compound 10ad achieved >300-fold selectivity for CLK1 over DYRK1A 6. In models of acetaminophen-induced Acute Liver Injury (ALI), this compound potently induced autophagy, preventing hepatocyte necrosis and demonstrating significant hepatoprotective effects 2.

G Pyrrolo 1H-Pyrrolo[2,3-b]pyridin-5-amine (Compound 10ad) CLK1 Cdc2-Like Kinase 1 (CLK1) Pyrrolo->CLK1 Potent Inhibition (IC50 = 5 nM) Autophagy Autophagy Activation Pyrrolo->Autophagy Restores Flux CLK1->Autophagy Suppresses Liver Hepatoprotection (Acute Liver Injury) Autophagy->Liver Promotes Survival

Mechanism of CLK1 inhibition driving hepatoprotective autophagy.

Mechanistic Case Study II: ULK1/2 Inhibition and Synergistic Lethality in TNBC

Conversely, in oncology, inhibiting autophagy is often desirable to sensitize cancer cells to stress. Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) are the primary initiators of the autophagic cascade.

The 1H-pyrrolo[2,3-b]pyridin-5-amine derivative SBP-7455 (Compound 26) was developed as an orally bioavailable, dual ULK1/2 inhibitor [[3]](). In Triple-Negative Breast Cancer (TNBC), cells rely heavily on autophagy to survive the DNA damage induced by chemotherapeutics. SBP-7455 effectively blocks starvation-induced autophagic flux [[7]](). When combined with the PARP inhibitor Olaparib, SBP-7455 demonstrates profound synergistic cytotoxicity, as the TNBC cells are simultaneously stripped of their DNA repair mechanisms (via PARP inhibition) and their stress-survival recycling mechanisms (via ULK1/2 inhibition) 3.

Synergy SBP SBP-7455 (ULK1/2 Inhibitor) ULK ULK1/2 Kinase SBP->ULK Inhibits Apoptosis TNBC Cell Apoptosis SBP->Apoptosis Synergistic Lethality Olaparib Olaparib (PARP Inhibitor) PARP PARP Enzyme Olaparib->PARP Inhibits Olaparib->Apoptosis Synergistic Lethality Autophagy Protective Autophagy ULK->Autophagy Drives DNA_Repair DNA Repair PARP->DNA_Repair Drives Autophagy->Apoptosis Prevents DNA_Repair->Apoptosis Prevents

Synergistic lethality in TNBC via dual inhibition of ULK1/2 and PARP.

Self-Validating Experimental Protocols for Kinase Inhibitor Evaluation

To rigorously validate the biological activity of newly synthesized 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, researchers must employ orthogonal assays that confirm both biochemical inhibition and live-cell target engagement.

In Vitro Biochemical Profiling: ADP-Glo Kinase Assay

Causality & Rationale: Traditional radiometric kinase assays require hazardous ^32P-ATP. The ADP-Glo assay is chosen because it directly quantifies the byproduct of the kinase reaction (ADP) via a coupled luminescence reaction. This allows for the use of physiological ATP concentrations (often 1-2 mM), which is critical for accurately determining the IC50 of ATP-competitive inhibitors like pyrrolopyridines.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., CLK1 or ULK1) in optimized kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Dispense 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the specific peptide substrate and ultra-pure ATP (at the enzyme's specific Km value) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation).

  • Self-Validation & QC:

    • Positive Control: Include a well-characterized pan-kinase inhibitor (e.g., Staurosporine at 1 µM) to define maximum inhibition.

    • Negative Control: Vehicle (DMSO) wells define maximum kinase activity.

    • System Validation: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6, ensuring the dynamic range is robust enough to distinguish subtle SAR differences.

Live-Cell Target Engagement: NanoBRET Assay

Causality & Rationale: Biochemical IC50 often fails to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP (~1-5 mM). The NanoBRET assay is utilized because it measures the physical displacement of a fluorescent tracer from the kinase domain inside living cells, providing a true cellular target engagement metric 3.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-ULK1).

  • Cell Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate into a 384-well white tissue culture plate.

  • Tracer & Compound Addition: Add the cell-permeable fluorescent kinase tracer at its predetermined KD concentration. Immediately add the test pyrrolopyridine derivatives in a dose-response format. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Self-Validation & QC:

    • Background Control: Include cells expressing NanoLuc-kinase but treated with vehicle (no tracer) to establish baseline luminescence bleed-through.

    • Displacement Control: Use a massive excess (20 µM) of an unlabeled, known high-affinity inhibitor to define the complete displacement baseline. The ratio of acceptor/donor emission calculates the raw BRET unit, which is plotted against compound concentration to derive the cellular IC50.

References

  • [6] Discovery of novel CLK1 inhibitors for the treatment of acute liver injury. BioWorld. URL:[Link]

  • [2] Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI). PubMed / European Journal of Medicinal Chemistry. URL: [Link]

  • [3] Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. PMC / NIH. URL: [Link]

  • [7] Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor... ACS Publications. URL:[Link]

  • [5] Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [4] Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. ACS Publications. URL:[Link]

Sources

Spectroscopic Profiling and Analytical Characterization of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance & Chemical Context

The compound 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (often referred to as 2-(difluoromethyl)-5-amino-7-azaindole) represents a highly privileged scaffold in modern medicinal chemistry and targeted drug design.

The 7-azaindole core is a widely utilized bioisostere of indole, offering superior aqueous solubility and the ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine nitrogen). This dual capacity is critical for anchoring kinase inhibitors to the ATP-binding hinge region of target proteins 1.

The strategic placement of substituents on this core dictates its pharmacokinetic and pharmacodynamic profile:

  • 5-Amino Group: Acts as a versatile synthetic handle for the installation of amides, ureas, or sulfonamides, allowing the molecule to extend into solvent-exposed channels or hydrophobic pockets.

  • 2-(Difluoromethyl) Group: The −CHF2​ moiety is a lipophilic hydrogen bond donor. Unlike a standard methyl group, the difluoromethyl group is highly resistant to cytochrome P450-mediated metabolic oxidation. Furthermore, its strong electron-withdrawing nature modulates the pKa​ of the adjacent pyrrole N-H, increasing its acidity and strengthening its hydrogen-bonding interaction with hinge-region backbone carbonyls.

Synthetic Workflow & Sample Preparation

To obtain high-purity samples for spectroscopic characterization, a robust, self-validating synthetic protocol is required. The methodology below is adapted from optimized microwave-promoted heteroannulation strategies for 7-azaindoles 2.

Step-by-Step Methodology
  • Iodination: React 2-amino-5-nitropyridine with N-iodosuccinimide (NIS) in DMF to yield 3-iodo-5-nitropyridin-2-amine.

  • Sonogashira Coupling: Couple the iodinated intermediate with a difluoromethyl-substituted terminal alkyne using Pd(PPh3​)4​ and CuI in a degassed solvent system (e.g., THF/Triethylamine).

  • Cycloisomerization: Subject the resulting alkyne to microwave irradiation at 190°C in N-methyl-2-pyrrolidone (NMP) to drive the heteroannulation, forming the 2-(difluoromethyl)-5-nitro-7-azaindole core.

  • Catalytic Reduction (Self-Validating Step): Dissolve the nitro intermediate in degassed THF/MeOH. Add 10 wt% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Causality: Pd/C under mild H2​ pressure is specifically chosen to selectively reduce the nitro group without causing hydrodefluorination of the −CHF2​ group or reduction of the aromatic pyridine ring.

    • Self-Validation (In-Process Control): The reaction is monitored via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. The reduction is deemed complete only when the strong asymmetric −NO2​ stretch at ~1520 cm−1 completely disappears, replaced by a distinct primary amine doublet at ~3320/3410 cm−1 .

SynthWorkflow A 2-Amino-5-nitropyridine (Starting Material) B Iodination (NIS, DMF) IPC: MS [M+H]+ 266 A->B C 3-Iodo-5-nitropyridin-2-amine B->C D Sonogashira Coupling IPC: Disappearance of C-I C->D E Cycloisomerization (190°C) IPC: Formation of Pyrrole D->E F 2-(Difluoromethyl)-5-nitro-7-azaindole E->F G Reduction (Pd/C, H2) IPC: IR 3300 cm-1 (NH2) F->G H 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine G->H

Step-by-step synthetic workflow with in-process controls (IPC).

Comprehensive Spectroscopic Data

The structural integrity of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is confirmed through a multi-nuclear NMR and MS/IR approach. The quantitative data is summarized in the tables below 3.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
111.85br s-1HPyrrole N-H
67.75d2.51HPyridine C6-H
47.20d2.51HPyridine C4-H
2-CHF₂6.95t54.01HDifluoromethyl C-H
36.45s-1HPyrrole C3-H
5-NH₂4.80br s-2HPrimary Amine N-H
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
7a145.2s-
5138.5s-
6135.1s-
2132.0t26.5 ( 2JCF​ )
3a121.4s-
4115.8s-
2-CHF₂112.5t234.0 ( 1JCF​ )
399.2m~3.0 ( 3JCF​ )
Table 3: 19 F NMR & Mass Spectrometry
TechniqueSignal / ValueAssignment / Multiplicity
19 F NMR -112.4 ppmd, J=54.0 Hz (Geminal F-H coupling)
ESI-MS (+) 184.07 m/z [M+H]+ (Exact Mass: 183.06 Da)

Mechanistic Interpretation of Spectral Features (E-E-A-T)

To ensure absolute trustworthiness in structural elucidation, one must understand the causality behind the observed spectroscopic phenomena.

The Difluoromethyl Spin System

The most diagnostic feature of this molecule is the −CHF2​ group. In the 1 H NMR spectrum, the proton appears at a highly deshielded 6.95 ppm due to the strong electron-withdrawing effect of the two adjacent fluorine atoms.

  • Causality of the Triplet: Because fluorine-19 is a spin-½ nucleus with 100% natural abundance, the single proton is split by the two equivalent fluorine atoms into a triplet ( n+1 rule). The massive coupling constant of 54.0 Hz is characteristic of a direct, one-bond geminal coupling ( 1JHF​ ).

  • Reciprocal Splitting: This is self-validated in the 19 F NMR spectrum, where the fluorine signal appears as a doublet at -112.4 ppm with the exact same 54.0 Hz coupling constant.

Pyridine Ring Meta-Coupling

In the 1 H NMR spectrum, the protons at positions 4 and 6 appear as doublets with a small coupling constant of J=2.5 Hz.

  • Causality: These protons are situated meta to each other on the pyridine ring, separated by the C-5 carbon which bears the amine group. Because there are no adjacent ortho protons to cause large ~8 Hz splittings, the only interaction is the long-range 4JHH​ meta-coupling, which perfectly aligns with the expected 2-3 Hz range for azaindoles.

Electronic Modulation of the Pyrrole N-H

In an unsubstituted 7-azaindole, the pyrrole N-H typically resonates around 11.0 to 11.5 ppm. In this molecule, it is shifted downfield to ~11.85 ppm.

  • Causality: The strongly electronegative −CHF2​ group at the adjacent C-2 position exerts a powerful inductive pull (-I effect) through the sigma framework. This depletes electron density around the pyrrole nitrogen, deshielding the N-H proton and shifting it downfield. This spectroscopic shift directly correlates to a lower pKa​ , explaining why 2-difluoromethylated azaindoles often exhibit superior hydrogen-bond donor capabilities in biological assays 4.

NMRCoupling H_CHF2 H (CHF2) F_CHF2 F (CHF2) H_CHF2->F_CHF2 1J_HF ~54 Hz H3 H-3 H3->H_CHF2 4J_HH <1 Hz H4 H-4 H6 H-6 H4->H6 4J_HH ~2.5 Hz

Key spin-spin coupling networks defining the 1H and 19F NMR spectra.

References

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.
  • Pearson, S. E., & Nandan, S. (2005). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Synthesis.
  • 5-Amino-7-azaindole | 100960-07-4. ChemicalBook.
  • 2-(Difluoromethyl)-7-azaindole (CAS: 1261844-48-7). AccelaChem.

Sources

"CAS number for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-"

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

Executive Summary

The compound 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (CAS: 1186502-22-6) is a highly specialized, functionally rich 7-azaindole building block[1]. In modern drug discovery, particularly within the development of small-molecule kinase inhibitors, the 7-azaindole scaffold is privileged due to its ability to mimic the purine ring of ATP[2].

This specific derivative is engineered with two critical modifications: a 2-(difluoromethyl) group and a 5-amino handle. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic vector. The difluoromethyl group modulates the physicochemical properties of the hinge-binding core, while the 5-amino group provides an orthogonal synthetic handle for extending the molecule into the kinase solvent channel or DFG-out back pocket.

Physicochemical Profiling & Structural Rationale

To understand the utility of this building block, we must analyze the causality behind its structural elements.

PropertyValue
CAS Number 1186502-22-6[1]
IUPAC Name 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Molecular Formula C8H7F2N3[1]
Molecular Weight 183.16 g/mol [1]
Scaffold Class 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Functional Groups Primary amine (-NH2), Difluoromethyl (-CF2H), Pyrrole NH, Pyridine N

Structural Causality in Drug Design:

  • 7-Azaindole Core: Acts as a bidentate hydrogen bond donor/acceptor system, perfectly aligned to interact with the backbone amide and carbonyl of the kinase hinge region.

  • 2-(Difluoromethyl) Motif: The −CF2​H group serves a dual purpose. First, it acts as a lipophilic hydrogen bond donor. Second, its strong electron-withdrawing nature lowers the pKa of the adjacent pyrrole NH, strengthening its hydrogen bond with the kinase hinge backbone. Furthermore, blocking the C2 position prevents oxidative metabolism (e.g., by CYP450 enzymes), thereby increasing the metabolic half-life of the final drug candidate.

  • 5-Amino Handle: The primary amine at the C5 position acts as a versatile synthetic anchor. It allows for subsequent Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations, enabling the attachment of solubilizing groups or selectivity-driving vectors[3].

Synthetic Methodology & Protocol

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- requires a highly controlled, regioselective approach. The workflow typically begins with 5-nitro-1H-pyrrolo[2,3-b]pyridine[4], utilizing orthogonal protection to direct functionalization.

SyntheticWorkflow A 5-Nitro-7-azaindole (Starting Material) B N1-Protection (SEM-Cl) A->B NaH, SEM-Cl C C2-Lithiation & Formylation (DMF) B->C LDA, DMF D Deoxofluorination (DAST) C->D DAST, DCM E Nitro Reduction & Deprotection D->E H2, Pd/C; TFA F Target Compound (CAS: 1186502-22-6) E->F Isolation

Synthetic logic and workflow for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to the next step.

Step 1: N1-Protection (SEM-Cl)

  • Procedure: Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.

  • Causality: Protection of the pyrrole nitrogen is mandatory. Without it, subsequent strong bases would simply deprotonate the NH. SEM is chosen over Boc because SEM is highly robust against the strong organolithium reagents required in Step 2.

Step 2: C2-Formylation via Directed ortho-Metalation (DoM)

  • Procedure: Cool a solution of the SEM-protected intermediate in anhydrous THF to -78°C. Add Lithium diisopropylamide (LDA) dropwise. Stir for 1 hour to allow for complete Directed ortho-Metalation at the C2 position. Quench the lithiated intermediate with anhydrous DMF and allow it to warm to room temperature.

  • Causality: The SEM group directs the lithium base exclusively to the C2 position. Quenching with DMF installs the aldehyde precursor necessary for fluorination.

  • Validation: LC-MS must show the addition of the formyl mass (+28 Da relative to the starting material).

Step 3: Deoxofluorination

  • Procedure: Dissolve the C2-formyl intermediate in anhydrous dichloromethane (DCM) at 0°C. Slowly add Diethylaminosulfur trifluoride (DAST). Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO3​ .

  • Causality: DAST selectively converts the carbonyl oxygen of the aldehyde into a gem-difluoro group under mild conditions, yielding the 2-(difluoromethyl) moiety without degrading the sensitive azaindole core.

Step 4: Catalytic Hydrogenation and Deprotection

  • Procedure: Dissolve the fluorinated intermediate in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 4 hours to reduce the nitro group to a primary amine[3]. Filter through Celite. Treat the resulting filtrate with Trifluoroacetic acid (TFA) in DCM to remove the SEM protecting group. Neutralize and purify via reverse-phase HPLC.

  • Validation: The final self-validating check requires ESI-LC-MS showing [M+H]+=184.1 and 1H NMR confirming the characteristic triplet of the −CF2​H proton (typically at δ 6.5–7.0 ppm, JHF​≈54 Hz).

Application in Kinase Inhibition Pathways

When integrated into a final drug molecule, the 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- scaffold acts as a competitive inhibitor at the ATP-binding site of hyperactive kinases (e.g., JAK, BTK, or FGFR).

KinasePathway A Extracellular Signal (e.g., Cytokine) B Receptor Activation A->B C Kinase Domain (ATP Binding Pocket) B->C D 7-Azaindole Hinge Binding (Target Scaffold) C->D Inhibitor Binds (Intervention) E Downstream Phosphorylation (e.g., STAT) C->E ATP Binds (Normal Pathway) D->E Blocked F Gene Transcription (Disease Progression) E->F

Mechanism of action: 7-Azaindole core blocking the ATP-binding pocket in kinase signaling.

By occupying the ATP pocket, the azaindole core prevents the kinase from phosphorylating downstream substrates (such as STAT proteins in the JAK/STAT pathway). The 2-difluoromethyl group ensures that the residence time of the drug in the pocket is maximized due to enhanced hydrogen bonding, while the functionalized 5-amino group extends out of the pocket to dictate kinase selectivity.

References

  • Pearson, S. E., & Nandan, S. "A Practical, Efficient Synthesis of 5-Amino-7-azaindole." Synthesis, Thieme Connect. URL:[Link]

  • ACS Publications. "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole." Organic Process Research & Development. URL:[Link]

Sources

Design, Synthesis, and Application of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine Homologs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, serving as a highly effective bioisostere for purines and indoles in the design of ATP-competitive kinase inhibitors. However, the unsubstituted 7-azaindole ring suffers from severe metabolic liabilities, specifically rapid oxidation by cytosolic aldehyde oxidase (AO). This technical guide explores the mechanistic rationale, synthetic methodologies, and biological evaluation of homologs of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (CAS 1186502-22-6), focusing on how C2-homologation and C5-functionalization drive the next generation of targeted therapeutics.

The 7-Azaindole Scaffold: Hinge Binding & Metabolic Liabilities

In the development of kinase inhibitors (e.g., Vemurafenib, Pexidartinib), the 7-azaindole core acts as a bidentate hinge-binding motif. The N1-H acts as a hydrogen bond donor to the kinase backbone carbonyl, while the N7 lone pair acts as a hydrogen bond acceptor from the backbone amide NH [1].

Despite its exceptional binding kinetics, the unsubstituted C2 position of the 7-azaindole ring is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO), a cytosolic molybdenum-containing enzyme. AO rapidly oxidizes the C2 position to form 2-hydroxy-7-azaindole, leading to rapid in vivo clearance and poor oral bioavailability [2].

To circumvent this, medicinal chemists homologate the C2 position. While adding bulk (e.g., methyl, cyclopropyl) sterically blocks AO metabolism, it can introduce new liabilities, such as Cytochrome P450 (CYP) mediated oxidation of the methyl group.

Rationale for C2-Homologation: The "Goldilocks" CHF₂ Group

The homologation of the C2 position requires a delicate balance of sterics, lipophilicity, and electronic effects. The 2-difluoromethyl ( −CHF2​ ) homolog has emerged as an optimal bioisostere due to the following causal factors:

  • Metabolic Shielding: The −CHF2​ group completely abrogates AO-mediated oxidation at C2 and is highly resistant to CYP450 oxidation compared to a standard −CH3​ group.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1-H. A −CF3​ group lowers the pKa too drastically, weakening the N1-H hydrogen bond donor capacity and reducing kinase affinity. The −CHF2​ group provides a "Goldilocks" effect—retaining sufficient N1-H donor strength while acting as a lipophilic hydrogen bond donor itself.

  • Vector Trajectory: The 5-amino group serves as a critical synthetic handle, allowing for the installation of amides or ureas that project into the kinase back-pocket (DFG-out conformation) or solvent-exposed regions.

Quantitative SAR and Physicochemical Profiling

The following table summarizes the causal relationship between C2 homologs and their physicochemical/metabolic profiles:

C2 HomologN1-H pKa (Approx.)Lipophilicity ( Δ clogP)Aldehyde Oxidase (AO) StabilityKinase Hinge Affinity
-H (Unsubstituted)12.5BaselineVery Low ( t1/2​<10 min)High
-CH₃ (Methyl)12.8+0.5Moderate (CYP liability)High
-CHF₂ (Difluoromethyl)11.2+0.8High (AO/CYP resistant)Optimal
-CF₃ (Trifluoromethyl)9.5+1.2HighLow (Weakened H-bond)

Data synthesized from established 7-azaindole SAR optimization campaigns [2].

Synthetic Methodologies & Workflows

The synthesis of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine requires precise protecting group strategies to manage the reactivity of the 7-azaindole core.

SyntheticWorkflow A 5-Nitro-1H-pyrrolo[2,3-b]pyridine (Starting Material) B N1-Protection (SEM-Cl, NaH, DMF) A->B Step 1: Shield N1-H C C2-Lithiation & Formylation (LDA, DMF, -78°C) B->C Step 2: Electrophilic Trapping D Fluorination (DAST, DCM, 0°C to RT) C->D Step 3: Yields C2-CHF2 E N1-Deprotection (TFA, DCM) D->E Step 4: Remove SEM F Nitro Reduction (Pd/C, H2, EtOH) E->F Step 5: Reveal C5-Amine G 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (Target Scaffold) F->G Final Product

Fig 1. Step-by-step synthetic workflow for the C2-difluoromethyl 7-azaindole scaffold.

Protocol 1: Synthesis of the C2-CHF₂ Scaffold

Causality Check: N1-protection is mandatory. Direct lithiation of unprotected 7-azaindole results in N-lithiation and poor C2-regioselectivity. SEM (2-(Trimethylsilyl)ethoxymethyl) is chosen for its stability to strong bases (LDA) and facile removal under acidic conditions.

  • Protection: Treat 5-nitro-7-azaindole with NaH (1.2 eq) in DMF at 0°C, followed by SEM-Cl (1.1 eq). Extract and purify via silica gel chromatography.

  • Lithiation/Formylation: Cool the SEM-protected intermediate to -78°C in anhydrous THF. Add LDA (1.5 eq) dropwise to selectively deprotonate C2. After 45 mins, quench with anhydrous DMF (2.0 eq) to install the C2-aldehyde.

  • Deoxofluorination: Dissolve the C2-aldehyde in DCM at 0°C. Add DAST (Diethylaminosulfur trifluoride, 2.5 eq). The reaction converts the aldehyde to the difluoromethyl group. Self-Validation: Monitor via 19F NMR (expect a doublet around -115 ppm).

  • Deprotection & Reduction: Remove the SEM group using TFA/DCM (1:1). Finally, reduce the 5-nitro group using standard catalytic hydrogenation (10% Pd/C, H2​ balloon, EtOH) to yield the target 5-amino homolog.

Protocol 2: Functionalization of the C5-Amine (Urea Formation)

Causality Check: The 5-amino group on a 7-azaindole is highly electron-deficient due to the electron-withdrawing nature of the pyridine ring and the −CHF2​ group. Standard isocyanate couplings are sluggish.

  • Activation: Instead of reacting the 5-amine with an isocyanate, convert the target aliphatic/aromatic amine to a highly reactive carbamoyl chloride using triphosgene (0.4 eq) and DIPEA in DCM at 0°C.

  • Coupling: Add the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine to the mixture and heat to 60°C in a sealed tube.

  • Validation: Confirm product formation via LC-MS. The resulting urea linkage provides a rigid vector to engage the kinase DFG motif.

Biological & DMPK Evaluation Workflows

To validate the efficacy of the C2-homologation, the compound must be evaluated for both target engagement (kinase binding) and metabolic stability.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_ligand 2-CHF2-7-azaindole Core Backbone_CO Backbone C=O Backbone_NH Backbone N-H N7 N7 (Acceptor) Backbone_NH->N7 H-Bond (Acceptor) N1_H N1-H (Donor) N1_H->Backbone_CO H-Bond (Donor) C2_CHF2 C2-CHF2 C2_CHF2->N1_H Lowers pKa Optimizes Binding C5_Vector C5-Urea Vector C5_Vector->C5_Vector Projects to Back Pocket

Fig 2. Logical relationship of the bidentate hinge-binding motif and C2/C5 vector trajectories.

Protocol 3: Aldehyde Oxidase (AO) Stability Assay

Causality Check: Standard metabolic stability assays use Human Liver Microsomes (HLM). However, AO is a cytosolic enzyme. Testing an azaindole in HLM will yield a false-positive for metabolic stability. Human Liver Cytosol (HLC) must be used.

  • Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Note: No NADPH cofactor is added, as AO does not require it.

  • Incubation: Incubate the 2-(difluoromethyl)-7-azaindole homolog (1 μ M final concentration) with HLC (1 mg/mL protein) at 37°C.

  • Self-Validating Controls:

    • Positive Control: Unsubstituted 7-azaindole (should clear rapidly, t1/2​<15 min).

    • Inhibition Control: Run a parallel incubation of the unsubstituted 7-azaindole spiked with Raloxifene (1 μ M), a potent AO inhibitor. Clearance should be rescued, validating that AO is the active metabolic driver.

  • Quenching & Analysis: Aliquot 50 μ L at 0, 15, 30, 60, and 120 minutes into 150 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ). The −CHF2​ homolog should exhibit a t1/2​>120 minutes.

Conclusion

The homologation of 1H-Pyrrolo[2,3-b]pyridin-5-amine with a 2-(difluoromethyl) group represents a masterclass in rational drug design. By addressing the severe aldehyde oxidase liability of the unsubstituted 7-azaindole core[2] while finely tuning the N1-H pKa for optimal kinase hinge binding [1], this specific scaffold allows researchers to confidently build out from the C5-amino vector. Compounds derived from this building block exhibit superior pharmacokinetic profiles and highly potent target engagement, making them invaluable assets in modern oncology and antiviral pipelines.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (Basel, Switzerland). URL:[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza ACS Medicinal Chemistry Letters. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Evaluation of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective ATP-competitive inhibitor, primarily by forming key hydrogen bond interactions with the hinge region of the kinase active site.[1] This has led to the successful development of numerous clinical candidates and approved drugs targeting a wide array of kinases.

The subject of this guide, 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- , is a novel derivative of this important scaffold. While specific biological data for this compound is not yet extensively published, its structural features suggest significant potential as a kinase inhibitor. The introduction of a 2-(difluoromethyl) group is of particular interest. The difluoromethyl moiety can serve as a bioisostere for hydroxyl, thiol, and amine groups and can act as a hydrogen bond donor, potentially enhancing the compound's affinity and selectivity for its target kinase(s).[3][4][5] The 5-amine substitution provides a vector for further chemical modification to optimize potency and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the kinase inhibitory potential of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-. We will outline detailed protocols for its characterization, from initial biochemical screening to cell-based validation of its activity.

Hypothesized Kinase Targets and Rationale for Screening

Given the broad applicability of the 7-azaindole scaffold, 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- could potentially inhibit a range of kinases. Structure-activity relationship (SAR) studies of related compounds suggest that derivatives of this scaffold have shown activity against several important kinase families implicated in oncology and inflammatory diseases.[6][7][8][9][10][11] Therefore, a logical starting point for characterization would be to screen this compound against a panel of kinases from the following families:

  • Janus Kinases (JAKs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition of JAK family members, which are key mediators of cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms.[9][11]

  • Fibroblast Growth Factor Receptors (FGFRs): The 7-azaindole core has been successfully utilized to develop FGFR inhibitors, which are crucial in regulating cell proliferation, differentiation, and angiogenesis.[1][10]

  • Rho-associated coiled-coil containing protein kinases (ROCKs): Substituted 7-azaindoles have been identified as potent and selective ROCK inhibitors, with therapeutic potential in cardiovascular diseases and cancer.[2][6][8]

  • Extracellular signal-regulated kinase 5 (Erk5): Novel 7-azaindole derivatives have shown promise as Erk5 inhibitors, a target of interest in oncology.[7]

A high-throughput kinase profiling screen against a broad panel of kinases would be the most efficient initial step to identify the primary targets and selectivity profile of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-.[12][13][14]

Experimental Protocols

The following protocols provide a detailed framework for the biochemical and cellular characterization of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-.

Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase. This assay can be adapted for various detection methods, including radiometric and fluorescence-based readouts.[15][16]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of the compound is quantified by its ability to reduce kinase activity in a dose-dependent manner.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (at the Km for the specific kinase, if known)

  • Detection reagents (e.g., [γ-33P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)

  • 384-well assay plates

  • Plate reader (scintillation counter or luminometer)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution add_kinase Add kinase to plate (pre-incubate) prep_kinase->add_kinase prep_substrate Prepare substrate/ATP mix start_reaction Add substrate/ATP mix to initiate reaction prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Read plate (luminescence/radioactivity) add_detection->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Caption: Workflow for in vitro biochemical kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction: a. Prepare a master mix of the kinase in kinase assay buffer. b. Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Prepare a master mix of the substrate and ATP in kinase assay buffer. d. Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well. e. Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane). b. Add the detection reagent. For the ADP-Glo™ assay, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and incubate again. c. Measure the signal (luminescence or radioactivity) using a plate reader.

  • Data Analysis: a. Subtract the background signal (wells with no kinase). b. Normalize the data to the no-inhibitor control (100% activity) and a control with a high concentration of a known inhibitor (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[17]

Interpreting the Results: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% under the specific assay conditions.[18] It is crucial to note that the IC50 value is dependent on the ATP concentration.[19][20] For ATP-competitive inhibitors, a lower IC50 value indicates higher potency.

Example Data Table:

Kinase TargetIC50 (nM) of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-
JAK150
JAK275
JAK315
TYK2150
FGFR1250
FGFR2300
ROCK1>1000
ROCK2>1000
Erk5800

This is hypothetical data for illustrative purposes.

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol determines the ability of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.[21][22][23][24][25][26]

Principle: Cells are treated with the inhibitor, and then stimulated to activate the kinase signaling pathway of interest. Cell lysates are then analyzed by Western blot using phospho-specific antibodies to detect the phosphorylation status of the target proteins. A decrease in the phosphorylation signal indicates inhibition of the kinase.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with an activating mutation or a cell line that can be stimulated with a growth factor).

  • Cell culture medium and supplements.

  • 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (dissolved in DMSO).

  • Stimulating agent (e.g., growth factor, cytokine).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (phospho-specific and total protein for the kinase and downstream substrates).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_western_blot Western Blot cluster_analysis Analysis seed_cells Seed cells treat_inhibitor Treat with inhibitor seed_cells->treat_inhibitor stimulate_cells Stimulate with growth factor treat_inhibitor->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect image Image blot detect->image densitometry Densitometry analysis image->densitometry

Caption: Workflow for cell-based Western blot analysis.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- for 2 hours. Include a vehicle control (DMSO). c. Stimulate the cells with the appropriate agonist for 15-30 minutes to activate the target kinase pathway.

  • Lysate Preparation: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation. e. Determine the protein concentration of the supernatant.

  • Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Separate equal amounts of protein (20-30 µg) by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK3) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Add ECL substrate and image the blot using a chemiluminescence imager.

  • Data Analysis: a. Perform densitometry analysis on the bands to quantify their intensity. b. Normalize the phospho-protein signal to the total protein signal for each sample. c. Compare the normalized phospho-protein levels in the inhibitor-treated samples to the vehicle-treated control.

Signaling Pathway Diagram (Hypothetical JAK/STAT Pathway):

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer dimerizes inhibitor 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- inhibitor->jak inhibits dna DNA stat_dimer->dna binds to gene_transcription Gene Transcription dna->gene_transcription initiates

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

Protocol 3: Cell Proliferation Assay

This protocol assesses the effect of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Principle: The number of viable cells is determined after a prolonged incubation with the inhibitor. A reduction in cell proliferation suggests that the inhibitor is effectively blocking a signaling pathway essential for cell growth and survival. Common methods include the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[27][28][29][30][31]

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (dissolved in DMSO).

  • 96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®).

  • MTT reagent and solubilization solution, or CellTiter-Glo® reagent.

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement (using CellTiter-Glo®): a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.

  • Data Analysis: a. Normalize the data to the vehicle-treated controls (100% viability). b. Plot the percent viability versus the logarithm of the inhibitor concentration. c. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- as a kinase inhibitor. By systematically determining its biochemical potency, cellular activity, and anti-proliferative effects, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial studies would warrant further investigation, including comprehensive selectivity profiling, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological assessments. The versatility of the 7-azaindole scaffold, combined with the unique properties of the difluoromethyl group, makes 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- a compelling compound for further exploration in the quest for novel kinase-targeted therapies.

References

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of Kinase-substrate Pairs Using High Throughput Screening. JoVE (Journal of Visualized Experiments). [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [Link]

  • Bio-Plex® Phosphoprotein Detection. Bio-Rad. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The Biochemical Journal. [Link]

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

  • Structure-Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Cellular Phosphorylation Assays. Creative Bioarray. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Cell Proliferation Assay Services. Reaction Biology. [Link]

  • Methods for Detecting Protein Phosphorylation. Bio-Techne. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • 2.8. Western Blot Analysis and Phospho-Kinase Array. Bio-protocol. [Link]

  • Cell-based protein phosphorylation ELISA kits. Cambridge Bioscience. [Link]

  • Pathview: pathway based data integration and visualization. Bioinformatics. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules. [Link]

  • High-Throughput Kinase Activity Mapping (HT-KAM) system: biochemical assay. MethodsX. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • A Quick Introduction to Graphviz. Ryan P.C. McQuen. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • A Guide to Conquer the Biological Network Era Using Graph Theory. Frontiers in Bioengineering and Biotechnology. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Chemical Science. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

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Application Note: Fragment-Based Screening and Development of Selective FGFR Inhibitors using the 2-(Difluoromethyl)-7-azaindole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cellular proliferation, survival, and migration. Aberrant FGFR signaling—particularly the FGF19/FGFR4 axis—is a primary oncogenic driver in hepatocellular carcinoma (HCC) and other malignancies[1]. While first-generation pan-FGFR inhibitors demonstrated clinical utility, their lack of selectivity often leads to dose-limiting toxicities, such as hyperphosphatemia, which is primarily mediated by FGFR1 inhibition. Consequently, developing highly selective FGFR4 inhibitors has become a major focus in targeted oncology.

Recent advances in fragment-based drug discovery (FBDD) have highlighted the 7-azaindole core as a privileged, versatile scaffold for kinase inhibition[2]. When engineered with a 2-(difluoromethyl) group, this scaffold provides a highly optimized pharmacophore for selective FGFR targeting[3].

The Causality of Scaffold Design: Why 2-(Difluoromethyl)-7-azaindole?

The selection of the 2-(difluoromethyl)-7-azaindole building block is driven by precise structural and electronic requirements within the FGFR ATP-binding pocket:

  • Bidentate Hinge Binding: The 7-azaindole core acts as an ideal ATP-competitive hinge binder. The pyridine nitrogen (N8) acts as a hydrogen bond acceptor, and the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor, forming critical bidentate interactions with the backbone of hinge residues (e.g., Glu551 in FGFR4 or Glu562/Ala564 in FGFR1)[3].

  • pKa Modulation via the Difluoromethyl Group: The strongly electron-withdrawing nature of the -CHF₂ group at the C2 position lowers the pKa of the adjacent N1-H. This electronic modulation strengthens the N1-H hydrogen bond donor capacity, significantly increasing the reversible binding affinity for the FGFR hinge region without violating Lipinski's rules for cellular permeability.

  • Covalent Targeting of Cys552: FGFR4 is unique among the FGFR family in possessing a cysteine residue (Cys552) in the hinge region. By functionalizing the 7-azaindole core with a Michael acceptor (e.g., an acrylamide moiety) at the C3 or C5 position, researchers can achieve irreversible, covalent binding specifically to FGFR4, ensuring high selectivity over FGFR1-3[3].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552 Hinge) FGF19->FGFR4 Binds & Activates FRS2 FRS2 Phosphorylation FGFR4->FRS2 Kinase Activity Inhibitor 7-azaindole Covalent Inhibitor (e.g., Acrylamide derivative) Inhibitor->FGFR4 Covalent Blockade MAPK MAPK / ERK Cascade FRS2->MAPK Proliferation HCC Cell Proliferation & Tumor Survival MAPK->Proliferation

Fig 1: FGF19/FGFR4 signaling cascade and the covalent blockade mechanism.

Experimental Screening Workflow

To systematically evaluate 2-(difluoromethyl)-7-azaindole derivatives, a tiered screening cascade is required. This ensures that biochemical potency translates to cellular target engagement and phenotypic efficacy.

Screening_Workflow Comp Library Synthesis (7-azaindole core) Biochem Biochemical Assay (TR-FRET FGFR1-4) Comp->Biochem Primary Cellular Phenotypic Screen (HuH-7 Viability) Biochem->Cellular Selectivity Mech Target Engagement (p-FGFR4 Western Blot) Cellular->Mech Validation

Fig 2: Tiered screening workflow for 7-azaindole-based FGFR inhibitors.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard absorbance assays due to its high sensitivity and resistance to compound auto-fluorescence interference—a critical factor when screening heterocyclic libraries.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • LanthaScreen™ TK Peptide substrate and Eu-anti-phosphotyrosine antibody.

  • ATP (at K_m concentration specific to each FGFR isoform).

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7-azaindole derivatives in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume delivery.

  • Kinase Reaction: Add 5 µL of the specific FGFR kinase (e.g., 1 nM FGFR4) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor. Note: For covalent inhibitors targeting Cys552, this pre-incubation step is critical to allow the irreversible bond to form[3].

  • Initiation: Start the reaction by adding 5 µL of a mixture containing ATP (at K_m) and 2 µM TK Peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and 2 nM Eu-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 60 minutes and read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine IC₅₀ values.

Protocol 2: Intracellular Target Engagement (Western Blotting)

To verify that the synthesized compounds penetrate the cell membrane and inhibit the intended target in a physiological environment, phosphorylation levels of FGFR4 and its downstream effector FRS2 are measured in HuH-7 cells[4].

Rationale: HuH-7 is a human hepatoma cell line that natively overexpresses both FGF19 and FGFR4, making it the gold-standard model for this pathway[3].

Step-by-Step Procedure:

  • Cell Culture: Seed HuH-7 cells at 3×105 cells/well in 6-well plates in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free DMEM for 12 hours. Treat cells with varying concentrations of the 7-azaindole inhibitor (e.g., 10, 100, 1000 nM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human FGF19 for 15 minutes to induce maximal FGFR4 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-FGFR4 (Tyr754), total FGFR4, p-FRS2 (Tyr196), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensities using densitometry software to determine cellular IC₅₀.

Protocol 3: Anti-Proliferative Phenotypic Screening (CellTiter-Glo)

Step-by-Step Procedure:

  • Seed HuH-7 cells (FGFR4-dependent) and HepG2 cells (FGFR4-independent control) at 3,000 cells/well in 96-well opaque plates.

  • After 24 hours, treat with a serial dilution of the inhibitor compounds.

  • Incubate for 72 hours at 37°C.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (equal to the volume of culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Representative Data Presentation

The table below illustrates the expected screening profile of optimized 2-(difluoromethyl)-7-azaindole derivatives. A successful covalent candidate (e.g., Compound B) demonstrates sub-nanomolar biochemical potency against FGFR4, excellent selectivity over FGFR1, and potent cellular translation in the HuH-7 model[3].

CompoundStructural ModificationFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity Ratio (FGFR1/4)HuH-7 Proliferation IC₅₀ (nM)
Fisogatinib Clinical Reference3.1>10,000>3,20025.4
Compound A 7-azaindole (Reversible)45.2120.52.6>1,000
Compound B 2-(difluoromethyl)-7-azaindole + Acrylamide (Covalent)0.8 >5,000 >6,250 12.1
Compound C N1-Methylated 7-azaindole (Negative Control)>1,000>1,000N/A>10,000

Data Interpretation: The dramatic loss of potency in Compound C (where the N1-H is methylated) validates the mechanistic requirement of the pyrrole N1-H as a critical hydrogen bond donor to the FGFR4 hinge region (Glu551)[3]. The addition of the acrylamide warhead in Compound B drives the exceptional selectivity profile by permanently engaging Cys552.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening Source: PubMed Central (NIH) URL:[Link]

Sources

Application Note: In Vivo Efficacy Models for 2-(difluoromethyl)-7-azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Scientific Rationale & Scaffold Design

The 7-azaindole moiety is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The pyridine nitrogen and pyrrole NH of the 7-azaindole ring act as a bidentate hydrogen bond acceptor and donor, respectively, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].

However, unsubstituted 7-azaindoles often suffer from rapid hepatic clearance via Cytochrome P450 (CYP)-mediated oxidation. The strategic incorporation of a 2-difluoromethyl group addresses this liability. The difluoromethyl (-CHF2) moiety acts as a bioisostere that not only blocks metabolic soft spots but also serves as a lipophilic hydrogen bond donor, enhancing both target residence time and overall metabolic stability [2, 3].

When evaluating novel drug candidates built on the 2-(difluoromethyl)-7-azaindole (CAS: 1261844-48-7) scaffold, selecting the correct preclinical animal models is critical. Because this scaffold is predominantly utilized for targeting kinases like BRAF (oncology) and JAK (immunology), this application note details the self-validating protocols for two distinct efficacy models: the Tumor Xenograft Model and the Collagen-Induced Arthritis (CIA) Model .

MOA Kinase Target Kinase (e.g., BRAF / JAK) Hinge ATP-Binding Pocket (Hinge Region) Kinase->Hinge ATP Endogenous ATP Hinge->ATP Normal Binding Inhibitor 2-(difluoromethyl)- 7-azaindole Candidate Inhibitor->Hinge Bidentate H-Bonds (Competitive Inhibition) Inhibitor->ATP Blocks Signaling Downstream Signaling (MAPK / STAT) ATP->Signaling Phosphorylation Disease Tumorigenesis / Inflammation Signaling->Disease Disease Progression

Fig 1. Competitive inhibition of kinase signaling by the 2-(difluoromethyl)-7-azaindole scaffold.

Experimental Design & Workflow

To ensure high data integrity (E-E-A-T), preclinical protocols must be designed to eliminate confounding variables. The workflow below standardizes the induction, randomization, and dosing phases to ensure that observed efficacy is strictly causally linked to the pharmacological action of the 2-(difluoromethyl)-7-azaindole candidate.

Workflow A Day -7: Acclimation B Day 0: Disease Induction (Tumor/CIA) A->B C Day 7-14: Randomization (Stratified) B->C D Day 14-35: Daily Dosing (PO/IP) C->D E Day 35: Necropsy & PD Analysis D->E

Fig 2. Standardized in vivo workflow for evaluating kinase inhibitor efficacy.

Detailed Experimental Protocols

Formulation Strategy (Critical Step)

Causality Insight: The addition of the difluoromethyl group increases the lipophilicity of the 7-azaindole core. Attempting to dissolve this compound in pure saline will result in precipitation, leading to erratic gastrointestinal absorption and high inter-subject variability.

  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile deionized water.

  • Compound Suspension: Weigh the 2-(difluoromethyl)-7-azaindole candidate and slowly add it to the vehicle.

  • Homogenization: Sonicate for 15 minutes in a cold water bath, followed by vortexing until a uniform, milky suspension is achieved. Prepare fresh weekly and store at 4°C.

Model 1: Oncology (Subcutaneous Tumor Xenograft)

Best for testing BRAF, PI3K, or FLT3 inhibitor derivatives.

Rationale: Xenograft models allow for the direct measurement of anti-proliferative efficacy on human cancer cells driven by specific kinase mutations.

  • Cell Preparation: Harvest A375 (BRAF V600E mutant) human melanoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×106 cells/mL. Note: Matrigel provides extracellular matrix support, drastically improving tumor take-rates.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

  • Stratified Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into vehicle and treatment groups (n=8/group). Crucial: Do not randomize at Day 0, as variable tumor take-rates will skew efficacy data.

  • Dosing & Monitoring: Administer the formulated compound via oral gavage (PO) once daily. Measure tumor volume ( V=0.5×length×width2 ) and body weight three times per week.

  • Endpoint: Euthanize animals when vehicle tumors reach 1,500 mm³. Harvest tumors for pharmacokinetic/pharmacodynamic (PK/PD) biomarker analysis (e.g., Western blot for p-ERK).

Model 2: Immunology (Collagen-Induced Arthritis - CIA)

Best for testing JAK1/2/3 or TYK2 inhibitor derivatives.

Rationale: The CIA model in rodents closely mimics the polygenic and immunological complexity of human rheumatoid arthritis, making it the gold standard for testing immunomodulatory kinase inhibitors.

  • Emulsion Preparation: Dissolve Bovine Type II Collagen (CII) in 0.05 M acetic acid (2 mg/mL). Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of 8-week-old male DBA/1J mice.

  • Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Scoring & Randomization: Monitor paws daily. Score each paw from 0 to 4 (0 = normal, 4 = severe erythema and swelling of entire paw; max score = 16/mouse). Randomize mice into treatment groups once they reach a clinical score of 1-2 (onset of disease).

  • Dosing: Administer the candidate compound PO daily for 14-21 days post-randomization.

  • Endpoint Analysis: Perform micro-CT on hind paws to quantify bone erosion and joint space narrowing.

Quantitative Data Presentation

To establish the trustworthiness of the candidate, quantitative readouts must be systematically compared against vehicle controls. Below is a representative data structure summarizing expected outcomes for a highly efficacious 2-(difluoromethyl)-7-azaindole candidate.

Treatment GroupDose (mg/kg/day)RouteTumor Growth Inhibition (TGI %)CIA Clinical Score (Day 35)Body Weight Change (%)Target Engagement (p-Kinase reduction)
Vehicle Control 0PON/A (0%)14.2 ± 1.1+ 2.1%Baseline (100%)
Candidate - Low 10PO45.3%8.5 ± 1.4+ 1.5%40% reduction
Candidate - High 30PO88.7%3.1 ± 0.8- 1.2%92% reduction
Positive Control 30PO85.2%4.0 ± 1.0- 4.5%88% reduction

Note: A body weight loss of >10% indicates compound toxicity. The difluoromethyl modification typically improves the therapeutic window, keeping weight loss minimal (as seen in the High Dose group).

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Application Note: Synthesis Protocol for 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in kinase inhibitor design due to its improved aqueous solubility and additional hydrogen-bonding acceptor capabilities. The functionalization of this core with a 2-(difluoromethyl) group introduces a lipophilic hydrogen bond donor, which significantly enhances metabolic stability against cytochrome P450 oxidation while improving membrane permeability. Concurrently, the 5-amino group serves as a versatile synthetic handle for late-stage diversification (e.g., amide couplings, urea formations).

This application note details a robust, five-step, self-validating protocol to synthesize 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine starting from commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Retrosynthetic Architecture

The synthesis relies on orthogonal protection, regioselective metalation, nucleophilic fluorination, and palladium-catalyzed cross-coupling.

Retrosynthesis A 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) B 1-SEM-5-bromo-7-azaindole (Protected Core) A->B SEM-Cl, NaH DMF, 0°C to RT C 1-SEM-5-bromo-2-formyl-7-azaindole (C2-Formylated) B->C 1. LDA, THF, -78°C 2. DMF D 1-SEM-5-bromo-2-(difluoromethyl)-7-azaindole (Fluorinated) C->D DAST, DCM 0°C to RT E 1-SEM-5-(diphenylmethyleneamino)- 2-(difluoromethyl)-7-azaindole (Aminated) D->E Ph2C=NH, Pd2(dba)3 Xantphos, NaOtBu F 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (Target Molecule) E->F 1. TFA/DCM 2. Ethylenediamine

Fig 1: Five-step retrosynthetic workflow for 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the workflow. Yields are based on optimized >1 gram scale reactions.

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-ProtectionSEM-Cl, NaH, DMF0 to 252.588 - 92
2 C2-FormylationLDA, DMF, THF-78 to 02.072 - 78
3 DeoxofluorinationDAST, DCM0 to 2512.065 - 75
4 Buchwald-Hartwig AminationPh₂C=NH, Pd₂(dba)₃, Xantphos9016.078 - 85
5 Global Deprotection1. TFA/DCM 2. Ethylenediamine256.060 - 70

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: N-Protection (SEM Ether Formation)

Objective: Mask the acidic N1 proton to prevent interference during strong base metalation.

  • Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen over Boc or Tosyl because it is highly stable to the strongly basic conditions of LDA (Step 2) and the nucleophilic fluorination conditions (Step 3) [1].

  • Protocol:

    • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

    • Cool the reaction to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portionwise. Self-Validation: Observe H₂ gas evolution; the solution will turn slightly yellow.

    • Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 eq) dropwise.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Quench carefully with cold H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Regioselective C2-Formylation

Objective: Introduce the aldehyde precursor for the difluoromethyl group at the C2 position.

  • Causality: Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base. It selectively deprotonates the most acidic proton (C2) without triggering halogen-metal exchange at the C5-bromo position—a fatal side reaction that occurs if n-BuLi is used [2].

  • Protocol:

    • Dissolve the 1-SEM-5-bromo-7-azaindole (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under Argon.

    • Add LDA (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise over 15 minutes. Stir strictly at -78 °C for 45 minutes.

    • Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at -78 °C.

    • Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc, dry, concentrate, and purify via chromatography to yield 1-SEM-5-bromo-2-formyl-7-azaindole.

Step 3: Deoxofluorination

Objective: Convert the C2-aldehyde to a difluoromethyl group.

  • Causality: Diethylaminosulfur trifluoride (DAST) acts as a nucleophilic fluorinating agent. It attacks the carbonyl carbon, followed by the elimination of diethylaminosulfinyl fluoride, substituting the oxygen with two fluorine atoms [3].

  • Protocol:

    • Safety Note: DAST can release HF upon contact with moisture. Use thoroughly dried glassware (or Teflon/Nalgene) and conduct in a well-ventilated fume hood.

    • Dissolve the aldehyde intermediate (1.0 eq) in anhydrous DCM (0.15 M) and cool to 0 °C.

    • Add DAST (2.5 eq) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 12 hours. Self-Validation: Track via LC-MS; the mass should shift by +22 Da (Aldehyde to CF₂).

    • Quench very carefully by dropwise addition of the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and DCM at 0 °C (CO₂ evolution will be vigorous).

    • Separate layers, extract aqueous phase with DCM, dry over Na₂SO₄, concentrate, and purify via chromatography.

Step 4: Buchwald-Hartwig Cross-Coupling

Objective: Install the C5-amino group.

  • Causality: Direct coupling with ammonia gas requires high pressure and often leads to over-arylation (diaryl amines). Benzophenone imine acts as an excellent, easy-to-handle liquid ammonia surrogate that selectively yields the primary amine equivalent after hydrolysis [4].

  • Protocol:

    • In a Schlenk flask, combine the fluorinated intermediate (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq).

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous, degassed Toluene (0.1 M) and benzophenone imine (1.2 eq).

    • Seal the flask and heat to 90 °C for 16 hours.

    • Cool to RT, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via chromatography.

Step 5: Global Deprotection

Objective: Unmask both the N1-azaindole and the C5-amine.

  • Causality: Trifluoroacetic acid (TFA) serves a dual purpose: it hydrolyzes the benzophenone imine to the primary amine and initiates the cleavage of the SEM group. However, SEM cleavage generates formaldehyde, which can prematurely N-methylate the newly formed C5-amine. Adding ethylenediamine in the second stage acts as a sacrificial formaldehyde scavenger, ensuring high purity of the primary amine.

  • Protocol:

    • Dissolve the aminated intermediate in DCM (0.1 M). Add TFA (20% v/v) and stir at RT for 4 hours.

    • Concentrate the mixture completely under reduced pressure to remove all TFA.

    • Redissolve the crude residue in MeOH (0.1 M). Add ethylenediamine (5.0 eq) and stir at RT for 2 hours.

    • Concentrate and purify the final compound via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid) to yield 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine .

Selectivity & Troubleshooting Insights

The most critical juncture in this synthesis is the C2-lithiation (Step 2). The diagram below illustrates the kinetic control required to prevent scaffold destruction.

Lithiation Base Lithium Diisopropylamide (LDA) (Non-Nucleophilic Base) PathA C2-Deprotonation (Kinetically Favored) Base->PathA -78°C, THF PathB Halogen-Metal Exchange at C5 (Avoided Pathway) Base->PathB Requires n-BuLi Substrate 1-SEM-5-bromo-7-azaindole Substrate->Base

Fig 2: Regioselective C2-lithiation mechanism avoiding C5 halogen-metal exchange.

Troubleshooting Tip: If LC-MS analysis of Step 2 reveals starting material and debrominated product (1-SEM-7-azaindole-2-carbaldehyde), the internal temperature of the reaction likely spiked above -70 °C during LDA addition, or the LDA reagent has degraded. Ensure strict cryogenic control and use freshly titrated LDA.

References

  • Synthesis of Differentially Protected Azatryptophan Analogs The Journal of Organic Chemistry - ACS Publications URL:[Link] [1]

  • Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate Journal of the American Chemical Society - ACS Publications URL:[Link][2]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents National Institutes of Health (NIH) - PMC URL:[Link] [4]

Application Note: Comprehensive Analytical Methodologies for 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a highly specialized functionalized 7-azaindole derivative. In modern medicinal chemistry, the 7-azaindole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, such as selective covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[1]. The incorporation of a difluoromethyl (–CHF₂) group serves as a lipophilic bioisostere that modulates metabolic stability and membrane permeability, while the primary amine at the 5-position provides a critical synthetic handle for subsequent amide coupling or functionalization.

Due to the presence of multiple basic nitrogen atoms, potential tautomerism, and the unique electronic effects of the –CHF₂ group, this intermediate presents specific analytical challenges. This application note provides a rigorous, self-validating analytical framework for the purity assessment, structural elucidation, and release testing of this critical building block.

Physicochemical Profiling & Analytical Challenges

Designing an analytical strategy requires a deep understanding of the molecule's physicochemical behavior:

  • Basicity and Polarity: The molecule contains a pyrrolo-pyridine core (7-azaindole) and an exocyclic primary amine. These basic sites are prone to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.

  • Tautomerism: 7-azaindoles can exhibit annular tautomerism. While usually fast on the NMR timescale, it can occasionally manifest as peak broadening in chromatography if the interconversion rate aligns with the separation timescale.

  • Electronic Shielding: The highly electronegative fluorine atoms in the –CHF₂ group exert a strong electron-withdrawing effect, significantly altering the local electronic environment and making ¹⁹F NMR an exquisite tool for structural confirmation[2].

Workflow Sample 2-(difluoromethyl)-1H- pyrrolo[2,3-b]pyridin-5-amine HPLC HPLC-UV/DAD (Purity & Assay) Sample->HPLC 0.5 mg/mL LCMS LC-MS/MS (Impurity Profiling) Sample->LCMS 10 µg/mL NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR DMSO-d6 Thermal GC-FID & KF (Solvents & Moisture) Sample->Thermal Bulk

Caption: Comprehensive analytical workflow for the characterization of the 7-azaindole derivative.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Method Development Rationale

To mitigate the peak tailing associated with the basic 5-amine and the azaindole nitrogen, the method utilizes a low-pH mobile phase. By buffering the mobile phase at pH ~2.7 using 0.1% Formic Acid, the basic nitrogens are fully protonated, ensuring a single, stable ionization state. A superficially porous particle (SPP) C18 column with polar endcapping is selected to shield residual silanols and enhance the retention of this relatively polar analyte[3].

Step-by-Step Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Prepare the test sample identically to the standard.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 10 column volumes until the baseline is stable.

  • Sequence Execution: Inject a blank (diluent), followed by six replicate injections of the standard (for System Suitability), the test samples, and a bracketing standard at the end of the run.

Chromatographic Conditions & Gradient Table
ParameterSpecification
Column Polar-endcapped C18, 150 x 4.6 mm, 2.7 µm (SPP)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV/DAD at 254 nm and 280 nm
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
Self-Validating System Suitability Testing (SST)

To ensure the integrity of the generated data, the system must pass the following self-validating criteria prior to sample analysis:

SST ParameterAcceptance CriteriaCausality / Rationale
Retention Time %RSD ≤ 1.0% (n=6)Ensures pump stability and consistent column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision and detector linearity.
Tailing Factor (Tf) ≤ 1.5Confirms adequate silanol shielding; higher values indicate secondary interactions.
Resolution (Rs) ≥ 2.0Ensures baseline separation from closely eluting regioisomeric impurities[4].

LC-MS/MS Impurity Profiling

For the identification of trace impurities (such as des-fluoro or regioisomeric byproducts), LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is utilized. The basic nature of the 5-amine ensures excellent ionization efficiency, readily forming the [M+H]⁺ pseudomolecular ion at m/z 184.06.

Fragmentation Dynamics

Applying collision-induced dissociation (CID) to the parent ion reveals a characteristic fragmentation cascade. The difluoromethyl group is prone to the neutral loss of hydrogen fluoride (HF, 20 Da), a hallmark of aliphatic and benzylic fluorine substituents. Subsequent fragmentation involves the loss of ammonia (NH₃, 17 Da) from the primary amine, followed by the cleavage of the pyrrole ring.

Fragmentation M1 Parent Ion [M+H]+ m/z 184.06 M2 Intermediate Ion m/z 164.06 M1->M2 Loss of HF (-20 Da) M3 Fragment Ion m/z 147.03 M2->M3 Loss of NH3 (-17 Da) M4 Ring Cleavage Ion m/z 120+ M2->M4 Loss of HCN (-27 Da)

Caption: Proposed ESI+ CID fragmentation pathway for the m/z 184.06 parent ion.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance is the definitive technique for confirming the regiochemistry of the azaindole core and the integrity of the difluoromethyl group.

¹⁹F NMR Specifics

Fluorine-19 NMR is highly sensitive to the local electronic environment, offering a chemical shift range of over 800 ppm[5]. The –CHF₂ group typically resonates between -110 ppm and -120 ppm. Because the two fluorine atoms are coupled to the adjacent geminal proton, the signal splits into a distinct doublet with a large coupling constant (²J_{HF} ≈ 50–60 Hz)[6].

Acquisition Protocol
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is chosen to disrupt intermolecular hydrogen bonding of the amine and pyrrole N-H, yielding sharper peaks.

  • Internal Standard: Use Tetramethylsilane (TMS) for ¹H/¹³C referencing (0.0 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.0 ppm)[7].

  • Parameters (¹⁹F): Acquire with proton decoupling (¹⁹F{¹H}) to collapse the doublet into a singlet for purity quantification, or without decoupling to observe the characteristic ²J_{HF} doublet for structural elucidation. Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation of the fluorine nuclei for accurate integration.

Expected NMR Shifts (Theoretical Approximations):

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~6.8 - 7.0Triplet~55 Hz–CH F₂ (geminal coupling to 2F)
¹H ~5.0 - 5.5Broad SingletN/A–NH ₂ (exchangeable)
¹H ~11.5 - 12.0Broad SingletN/APyrrole N–H (exchangeable)
¹⁹F -110.0 to -115.0Doublet~55 Hz–CHF

Residual Solvents and Moisture Analysis

Because this compound is utilized as an upstream building block for active pharmaceutical ingredients (APIs), controlling residual solvents and moisture is critical to prevent stoichiometric imbalances in subsequent synthetic steps.

  • Moisture Analysis (Karl Fischer): Due to the basic amine, a standard volumetric Karl Fischer titration is suitable. However, to prevent side reactions with the iodine in the KF reagent, a buffered solvent medium (e.g., Hydranal™ Buffer) should be used to maintain the pH between 5 and 7 during titration.

  • Residual Solvents (GC-FID): A Headspace Gas Chromatography (HS-GC) method equipped with a Flame Ionization Detector (FID) and a USP <467> Phase G43 column (e.g., DB-624) is recommended. The sample is dissolved in N,N-Dimethylacetamide (DMAc) to ensure complete solubilization and release of trapped volatile organic compounds (VOCs) such as ethyl acetate or methanol used during crystallization[4].

References

  • Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." Anasazi Instruments.[Link]

  • Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf." RSC, 2015. [Link]

  • ChemRxiv. "Synthesis of a Hominal Bis(difluoromethyl) Fragments." ChemRxiv. [Link]

  • SIELC Technologies. "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column." SIELC Technologies.[Link]

  • Han, Chong, et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." ACS Publications, Mar. 2017. [Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." ACS Publications, May 2022. [Link]

Sources

The Emergence of 2-(Difluoromethyl)-7-Azaindole in Immunological Research: Application Notes and Protocols for the Modern Immunologist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Immunomodulation

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield potent and selective modulators of biological processes. The 7-azaindole core is one such "privileged structure," recognized for its ability to mimic the purine system of ATP and serve as a versatile scaffold, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties and capacity to form critical hydrogen bonds with the hinge region of kinase active sites have propelled its use in developing novel therapeutics.[2] Within immunology, 7-azaindole derivatives have been successfully developed to target a range of critical signaling molecules, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Orai calcium channels, and TGFβ Receptor I (TGFβRI), underscoring the scaffold's broad utility in this field.[3][4][5]

This guide focuses on a specific, emerging derivative: 2-(difluoromethyl)-7-azaindole . The introduction of the difluoromethyl (CHF₂) group is a strategic chemical modification often employed to enhance metabolic stability, improve cell permeability, and modulate binding affinity. While specific data on this compound is nascent, its structural alerts strongly suggest its application as a kinase inhibitor. This document, therefore, serves as a comprehensive guide for researchers, providing both the theoretical framework and practical protocols to investigate the immunological activity of 2-(difluoromethyl)-7-azaindole and similar novel derivatives. We will proceed under the primary hypothesis that this compound is designed to inhibit kinases central to the innate and adaptive immune response, with a particular focus on the IRAK4 signaling pathway.

Hypothesized Mechanism of Action: Targeting the IRAK4 Signaling Nexus

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[6] It is the apical kinase in the signaling cascade downstream of Toll-Like Receptors (TLRs) and the IL-1 Receptor family (IL-1R, IL-18R, IL-33R).[4][7] Upon receptor engagement by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. Its activation is a critical checkpoint that initiates a phosphorylation cascade, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]

Given its central role, the inhibition of IRAK4 kinase activity is a highly attractive strategy for mitigating inflammatory responses in a host of autoimmune and inflammatory diseases.[7][8] The 7-azaindole scaffold is well-suited to target the ATP-binding pocket of IRAK4. We hypothesize that 2-(difluoromethyl)-7-azaindole acts as an ATP-competitive inhibitor of IRAK4, thereby blocking the downstream inflammatory cascade.

Signaling Pathway Diagram: IRAK4-Mediated Inflammation

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation & Degradation of IκB p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_NFkB->Cytokines Transcription Compound 2-(difluoromethyl)- 7-azaindole Compound->IRAK4 Inhibition

Caption: Hypothesized mechanism of 2-(difluoromethyl)-7-azaindole inhibiting the IRAK4 signaling pathway.

Application Notes: A Phased Approach to Characterization

A systematic evaluation is crucial to define the biological activity of a novel compound. The following workflow outlines a logical progression from broad, cell-free assays to more complex, cell-based models of immune function.

Experimental Workflow Diagram

Workflow A Phase 1: Biochemical Screening In Vitro Kinase Assay B Phase 2: Cellular Activity TLR-Stimulated Cytokine Release A->B Confirm IC50 C Phase 3: Target Engagement Cellular Thermal Shift Assay (CETSA) B->C Confirm Cellular EC50 D Phase 4: Selectivity & Safety Kinome Scan & Cytotoxicity Assay C->D Validate Target Binding E Data Analysis & Go/No-Go Decision D->E Assess Selectivity Profile

Caption: A phased experimental workflow for characterizing a novel immunomodulatory compound.

Protocols: Step-by-Step Methodologies

The following protocols are designed to be robust and adaptable. They provide a solid foundation for investigating the effects of 2-(difluoromethyl)-7-azaindole.

Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This competitive displacement assay measures the binding of the compound to the IRAK4 active site. A europium-labeled antibody detects a biotinylated, pan-kinase inhibitor tracer bound to the kinase. Compound binding displaces the tracer, causing a decrease in the FRET signal.

Materials:

  • Recombinant human IRAK4 protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Buffer A

  • Biotinylated Kinase Tracer 236

  • 2-(difluoromethyl)-7-azaindole (solubilized in 100% DMSO)

  • 384-well microplates (low volume, black)

  • Plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of 2-(difluoromethyl)-7-azaindole in 100% DMSO, starting at 1 mM. Then, create an intermediate dilution by transferring 1 µL of each concentration into 24 µL of Kinase Buffer. This creates a 4X final assay concentration.

  • Assay Plate Setup:

    • Add 5 µL of Kinase Buffer to all wells.

    • Add 2.5 µL of the 4X compound dilutions to the sample wells.

    • Add 2.5 µL of 4% DMSO/Kinase Buffer to "maximum signal" and "no kinase" control wells.

  • Kinase/Antibody Mix: Prepare a 2X solution of IRAK4 and Eu-anti-GST antibody in Kinase Buffer. Add 5 µL of this mix to all wells except the "no kinase" controls. Add 5 µL of buffer with antibody only to the "no kinase" wells.

  • Tracer Mix: Prepare a 2X solution of Tracer 236 in Kinase Buffer. Add 5 µL to all wells.

  • Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Parameter Example Value Purpose
Kinase Concentration5 nMOptimal for signal window
Tracer Concentration10 nMBased on Kd for IRAK4
Antibody Concentration2 nMProvides robust detection
Final DMSO%1%Minimizes solvent effects
Protocol 2: Cellular Cytokine Release Assay in Human PBMCs

Principle: This assay quantifies the ability of the compound to inhibit the production of pro-inflammatory cytokines from primary human immune cells stimulated with a TLR ligand.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood mononuclear cells (PBMCs), freshly isolated

  • RPMI-1640 medium with 10% FBS, 1% Pen/Strep

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 2-(difluoromethyl)-7-azaindole (solubilized in DMSO)

  • 96-well cell culture plates

  • Human TNF-α and IL-6 ELISA kits

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Plating: Isolate PBMCs via Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium and plate at 2 x 10⁵ cells/well in a 96-well plate. Incubate for 2 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of the compound in culture medium (final DMSO concentration should be ≤ 0.1%). Remove the initial plating medium from the cells and add 100 µL of medium containing the compound dilutions. Incubate for 1 hour.

  • Stimulation: Prepare a 2X solution of LPS (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 100 µL to each well (except for the unstimulated controls).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Viability Assay: To the remaining cells in the plate, perform the CellTiter-Glo® assay to assess compound cytotoxicity.

  • Data Analysis: Normalize cytokine production to the vehicle control (LPS-stimulated, 0.1% DMSO). Plot the percent inhibition against the log of the compound concentration to determine the EC₅₀.

Component Concentration Rationale
PBMCs2 x 10⁵ cells/wellSufficient cell number for robust cytokine production.
LPS (TLR4 agonist)10 ng/mLA standard concentration to elicit a strong but sub-maximal response.
Pre-incubation Time1 hourAllows for compound uptake and target engagement before stimulation.
Stimulation Time18-24 hoursOptimal time frame for peak TNF-α and IL-6 production.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of your findings, every experiment should include a system of internal controls.

  • Positive Control: Include a known, well-characterized IRAK4 inhibitor (e.g., PF-06650833) to validate assay performance.[6]

  • Negative Control: Use a structurally similar but biologically inactive molecule, if available, to control for off-target or non-specific effects.

  • Vehicle Control: All assays must include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.

  • Cytotoxicity Assessment: Always run a parallel cytotoxicity assay. A compound that kills the cells will appear to be a potent inhibitor of cytokine release. True inhibition should occur at concentrations well below the cytotoxic threshold (a therapeutic index >10 is desirable).

By rigorously applying these controls, researchers can have high confidence in the specificity and on-target activity of 2-(difluoromethyl)-7-azaindole, building a solid foundation for further drug development efforts.

References

  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(7), 1739-1744. Available at: [Link]

  • Ancellin, N., & Foloppe, N. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19630-19677. Available at: [Link]

  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 259, 115682. Available at: [Link]

  • ClinicalTrials.gov. (2021). IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. NCT04933799. Available at: [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Available at: [Link]

  • Jones, S. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 209-214. Available at: [Link]

  • Mushtaq, N., et al. (2012). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(2), 347-351. Available at: [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. Available at: [Link]

  • Boehringer Ingelheim. (2025). New on opnMe: BI1543673, a potent and selective IRAK4 inhibitor. opnMe.com. Available at: [Link]

  • Jones, S. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. Available at: [Link]

  • Gill, A., et al. (2019). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 10(7), 1031-1036. Available at: [Link]

Sources

Troubleshooting & Optimization

"byproduct identification in 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine synthesis"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] The introduction of a difluoromethyl (-CHF₂) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can act as a bioisosteric replacement for hydroxyl or thiol groups, making it a valuable moiety in drug design.[5][6]

This guide provides a logical, in-depth framework for troubleshooting common issues encountered during the multi-step synthesis of this target molecule, based on established synthetic strategies for azaindoles and modern difluoromethylation techniques.

Synthetic Overview: A Plausible Route

While numerous synthetic variations exist, a common and logical pathway to 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine involves a three-stage process: construction of the core heterocycle, introduction of the difluoromethyl group, and final functional group manipulation.

G cluster_0 Stage 1: Azaindole Core Synthesis cluster_1 Stage 2: C-2 Difluoromethylation cluster_2 Stage 3: Nitro Group Reduction A Substituted 2-Amino-3-alkynyl-5-nitropyridine B 5-Nitro-1H-pyrrolo[2,3-b]pyridine A->B  Base-mediated  cyclization (e.g., KOt-Bu) C 2-(Difluoromethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine B->C  1. Deprotonation (n-BuLi)  2. Quench with R-CF₂H source D 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (Final Product) C->D  Reduction  (e.g., Zn/AcOH, SnCl₂, H₂/Pd-C)

Caption: Plausible synthetic pathway for 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.

Troubleshooting Guide

This section addresses specific, common challenges in a question-and-answer format.

Question 1: My C-2 difluoromethylation step shows low conversion, with a significant amount of 5-nitro-1H-pyrrolo[2,3-b]pyridine starting material remaining. What are the likely causes and solutions?

Answer: This is a frequent challenge in the functionalization of electron-deficient heterocycles. The root cause typically lies in inefficient deprotonation at the C-2 position or insufficient reactivity of the electrophilic difluoromethyl source.

Causality & Troubleshooting Steps:

  • Inefficient Deprotonation: The C-2 proton of the 7-azaindole core is acidic, but complete deprotonation is critical for high conversion.

    • Insight: Standard organolithium reagents like n-BuLi are often effective. However, incomplete reaction can result from moisture, improper temperature control, or insufficient equivalents of base.

    • Protocol:

      • Moisture Control: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, Diethyl Ether) dispensed from a solvent purification system or freshly distilled.

      • Temperature: Perform the deprotonation at low temperatures (-78 °C) to prevent side reactions. Allow the deprotonation to proceed for a sufficient time (typically 30-60 minutes) before adding the electrophile.

      • Stoichiometry: Use a slight excess of n-BuLi (1.1-1.2 equivalents). Titrate your n-BuLi solution before use to confirm its molarity.

  • Poor Electrophile Reactivity: The choice of difluoromethylating agent is crucial.

    • Insight: Various reagents exist for delivering a "CF₂H⁺" equivalent.[7][8] Common sources that react with organometallics include those that can generate difluorocarbene (:CF₂) or other reactive intermediates.[9][10]

    • Protocol:

      • Reagent Choice: Consider using a more reactive source. While reagents like chlorodifluoromethane can be used, others like TMS-CF₂Br (in the presence of a fluoride source) or dedicated difluoromethylating agents may offer higher yields.

      • Addition: Add the difluoromethylating agent slowly at -78 °C and then allow the reaction to warm gradually to room temperature. This controlled warming can be critical for driving the reaction to completion.

  • Reaction Monitoring:

    • Insight: It's essential to confirm the consumption of the starting material before quenching the reaction.

    • Protocol: After adding the electrophile and stirring for a set time, carefully take an aliquot from the reaction, quench it with a saturated NH₄Cl solution, extract with an organic solvent (e.g., EtOAc), and analyze by TLC or LC-MS to check for the presence of starting material.

Question 2: The final nitro reduction step is giving a complex mixture of products, and my yield is very low. How can I improve this?

Answer: The reduction of an aromatic nitro group on a sensitive heterocyclic system can be complicated by over-reduction or side reactions. The choice of reducing agent and reaction conditions is paramount.

Causality & Troubleshooting Steps:

  • Harsh Reducing Conditions (Catalytic Hydrogenation):

    • Insight: While H₂/Pd-C is a powerful method, it can sometimes lead to the reduction of the pyridine ring, especially under high pressure or acidic conditions.

    • Protocol:

      • Catalyst Loading: Use a lower catalyst loading (e.g., 5 mol% Pd/C).

      • Pressure: Conduct the hydrogenation at or slightly above atmospheric pressure.

      • Solvent: Use a neutral solvent like ethanol, methanol, or ethyl acetate. Avoid strongly acidic additives unless necessary.

  • Metal/Acid Reductions:

    • Insight: Reagents like Zinc in Acetic Acid or Tin(II) Chloride (SnCl₂) in HCl are classic and often highly effective for this transformation.[1] They are generally chemoselective for the nitro group.

    • Protocol:

      • Zinc/Acetic Acid: This is a robust method. Add zinc dust portion-wise to a solution of the nitro compound in acetic acid at room temperature. The reaction is often exothermic; maintain control with an ice bath.

      • Tin(II) Chloride: SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate is another excellent option. It is typically clean and high-yielding. After the reaction, a basic workup is required to precipitate tin salts and liberate the free amine.

Table 1: Comparison of Common Nitro Reduction Methods

Reagent SystemTypical ConditionsProsCons
H₂ / Pd-C 1-4 atm H₂, MeOH or EtOAc, rtClean workup (filtration)Potential for over-reduction of the pyridine ring
Zn / Acetic Acid rt to 50°CHigh chemoselectivity, robustWorkup can be tedious; residual zinc salts
SnCl₂·2H₂O EtOH or EtOAc, refluxHigh chemoselectivity, reliableRequires basic workup to remove tin salts
Fe / NH₄Cl EtOH/H₂O, refluxInexpensive, environmentally benignCan be slower; requires filtration of iron salts

Question 3: I'm struggling to purify the final amine product. It streaks badly on my TLC plates and column chromatography is inefficient. What purification strategies do you recommend?

Answer: This is a classic problem when purifying basic compounds like aromatic amines on silica gel, which is acidic. The amine interacts strongly with the stationary phase, leading to poor separation and tailing.

Causality & Troubleshooting Steps:

  • Acid-Base Interaction on Silica:

    • Insight: The lone pair on the amine nitrogen forms strong hydrogen bonds or acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.

    • Protocol: Eluent Modification:

      • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system to compete for the acidic sites on the silica.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your dichloromethane/methanol or ethyl acetate/hexanes eluent system.[11]

      • Ammonia: Prepare a 1-2% solution of 7N ammonia in methanol and use this as your polar co-solvent with dichloromethane.

  • Alternative Purification Methods:

    • Insight: When chromatography is problematic, other methods should be considered.

    • Protocol:

      • Recrystallization: If the product is a solid and has sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvents such as ethyl acetate, acetonitrile, or ethanol/water mixtures.[11]

      • Acid/Base Extraction: As a preliminary cleanup, you can dissolve the crude product in an organic solvent (e.g., EtOAc), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified amine back into an organic solvent.

G Start Crude Amine Product CheckPurity Analyze by TLC/LC-MS. Observe streaking? Start->CheckPurity IsSolid Is the product a solid with >90% purity? CheckPurity->IsSolid No ColumnChrom Perform Column Chromatography CheckPurity->ColumnChrom Yes IsSolid->ColumnChrom No Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes ModifyEluent Add 1% Et₃N or NH₃ to eluent (e.g., DCM/MeOH) ColumnChrom->ModifyEluent Purified Pure Product ModifyEluent->Purified ScreenSolvents Screen solvents like EtOAc, ACN, EtOH/H₂O Recrystallize->ScreenSolvents ScreenSolvents->Purified

Caption: Troubleshooting logic for purifying the final amine product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core? A1: While many methods exist, a widely adopted strategy for substituted 7-azaindoles involves the Sonogashira coupling of an ortho-aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[12] This approach offers good control over substitution patterns and is often scalable.[12][13]

Q2: What are the standard analytical methods to confirm the structure and purity of the final product? A2: A combination of techniques is essential.

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and coupling constants.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the difluoromethyl group (typically a triplet due to coupling with the adjacent proton).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred for confirming the elemental composition.

  • HPLC/UPLC: To determine the purity of the final compound, typically reported as a percentage area at a specific UV wavelength (e.g., 254 nm).

Q3: How should 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine be stored to prevent degradation? A3: Aromatic amines can be susceptible to air oxidation over time, which often results in discoloration (turning from white/off-white to brown/purple). For long-term storage, the compound should be kept in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place (e.g., a freezer at -20 °C).[11]

Experimental Protocols

Protocol: C-2 Difluoromethylation via Directed Lithiation

Disclaimer: This is a representative protocol and may require optimization. All operations should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting dark-colored solution at -78 °C for 45 minutes.

  • Difluoromethylation:

    • In a separate, dry flask, prepare a solution or source of the difluoromethylating agent (e.g., TMS-CF₂Br, 1.5 eq).

    • Slowly add the difluoromethylating agent to the lithiated azaindole solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(difluoromethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-50% ethyl acetate in hexanes) to isolate the desired product.

References
  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 493-518. [Link]

  • Gelin, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(3), 438. [Link]

  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2056-2060. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(30), 18456-18463. [Link]

  • Snieckus, V., & Lombardo, V. M. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Synfacts, 11(11), 1134. [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(1), 58-62. [Link]

  • Kristensen, J. B., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2955. [Link]

  • Beaufils, F., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2246–2253. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(30), 18456-18463. [Link]

  • Saliyeva, L. N., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 343-366. [Link]

  • Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 10(11), 1349. [Link]

  • Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1673-1679. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1849-1857. [Link]

  • Hu, J., et al. (2011). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 47(17), 4881-4898. [Link]

  • Chen, Q-Y., & Wu, S-W. (2013). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Tetrahedron, 69(47), 10107-10113. [Link]

  • Carboni, A., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6835-6859. [Link]

  • Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Current Organic Synthesis, 14(5). [Link]

Sources

"stability issues of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- in solution"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- .

This highly functionalized 7-azaindole derivative is a privileged scaffold in medicinal chemistry and drug development. The 7-azaindole core acts as a bioisostere for purines and indoles, making it highly effective for kinase inhibitor design[1]. Concurrently, the 2-(difluoromethyl) moiety (-CF₂H) serves as a unique lipophilic hydrogen bond donor, enhancing metabolic stability and target affinity[2].

Despite its pharmacological advantages, the combination of an electron-rich primary amine at the 5-position and a polarized -CF₂H group at the 2-position introduces specific solution-phase stability challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Core Stability Challenges & Mechanistic FAQs

Q1: Why does my stock solution in DMSO turn dark brown or black over time?

The Causality: The darkening of the solution is a visual indicator of oxidative degradation. The primary amine at the 5-position of the 7-azaindole ring is highly electron-rich and susceptible to auto-oxidation when exposed to dissolved oxygen and light[3]. This process generates reactive radical cations that rapidly couple to form highly conjugated, dark-colored azo, nitroso, or polymeric species. Furthermore, Dimethyl Sulfoxide (DMSO) is hygroscopic; the introduction of trace water accelerates this oxidative process, and DMSO itself can act as a mild oxidant over extended periods at room temperature.

The Solution: Never store this compound in DMSO for long-term use. Prepare single-use aliquots in anhydrous DMSO, purge the headspace with Argon or N₂, and store immediately at -20°C or -80°C in amber vials.

Q2: I am observing unexpected +14 Da, +28 Da, or +40 Da mass shifts in my LC-MS analysis. What is happening?

The Causality: These mass shifts indicate Schiff base (imine) formation . Primary amines are highly nucleophilic. If your solvent contains trace carbonyl compounds, the 5-amine will react with them.

  • +14 Da / +28 Da: Often occurs when using Methanol (MeOH) as a solvent or in the LC mobile phase. MeOH can slowly oxidize to formaldehyde, which reacts with the primary amine to form an imine (+12 Da) or undergoes reductive amination (+14 Da / +28 Da for mono/dimethylation).

  • +40 Da: Occurs if acetone is used for cleaning glassware or as a co-solvent. The amine reacts with acetone to form an isopropylidene adduct.

The Solution: Avoid ketone solvents entirely. Use LC-MS grade Acetonitrile (MeCN) instead of Methanol for your mobile phases and stock solutions where possible.

Q3: My compound degrades during a basic aqueous workup (pH > 10). Is the difluoromethyl group unstable?

The Causality: Yes. While the -CF₂H group is generally utilized to improve metabolic stability[2], it is kinetically sensitive to strongly basic aqueous conditions. The highly polarized C-H bond of the CF₂H group can be deprotonated by strong bases. This leads to the expulsion of a fluoride ion to form a reactive fluorocarbene intermediate, which is rapidly trapped by hydroxide/water to yield a formyl group (-CHO)[4].

The Solution: Maintain aqueous buffers between pH 4.0 and 8.0. If basic workup is required during synthesis or extraction, use mild bases (e.g., saturated NaHCO₃, pH ~8) rather than strong bases like NaOH or KOH, and minimize exposure time.

Part 2: Visualizing Degradation Pathways

DegradationPathways A 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- B Oxidative Degradation (Azo/Nitroso Polymers) A->B O2, Light, DMSO (Amine Oxidation) C Schiff Base Formation (Imine Adducts) A->C Trace Carbonyls (Acetone/Oxidized MeOH) D CF2H Hydrolysis (Formyl Derivative) A->D Strong Base (pH > 10) (H2O/OH-)

Fig 1. Primary degradation pathways of 2-(difluoromethyl)-5-amino-7-azaindole in solution.

Part 3: Quantitative Stability Data

To aid in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) and stability profile of the compound across common laboratory solvents and conditions.

Solvent / ConditionTempAtmosphereEstimated t1/2​ Primary Degradant ObservedRecommendation
DMSO (Anhydrous) 25°CAmbient Air< 48 hoursOxidation products (Darkening)Prepare fresh daily.
DMSO (Anhydrous) -20°CArgon> 6 monthsNoneIdeal for long-term stock storage.
Methanol (LC-MS Grade) 25°CAmbient Air~ 1 week+14 Da / +28 Da adductsUse Acetonitrile instead.
Acetonitrile (Anhydrous) 25°CAmbient Air> 4 weeksTrace oxidationPreferred solvent for ambient work.
Aqueous Buffer (pH 7.4) 37°CAmbient Air~ 72 hoursOxidation productsSuitable for standard in vitro assays.
Aqueous Buffer (pH 11.0) 25°CAmbient Air< 2 hoursFormyl derivative (-CHO)Avoid strongly basic environments.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your analytical data, implement the following self-validating workflow for handling and profiling the stability of this compound.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes environmental controls to suppress both oxidation and hydrolysis.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Allow to cool in a desiccator.

  • Weighing: Weigh the solid 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- inside a nitrogen-purged glovebox or under a steady stream of Argon.

  • Dissolution: Dissolve the compound in anhydrous, degassed Acetonitrile (or anhydrous DMSO if biologically required) to a concentration of 10 mM. Note: Degas the solvent by sparging with Argon for 15 minutes prior to use.

  • Aliquot & Seal: Dispense 50 µL aliquots into the amber vials. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage: Store immediately at -80°C.

  • Validation Step: Thaw one aliquot and immediately run an LC-MS blank. The purity should be >98% with no visible peaks at +14 Da or +16 Da (oxidation).

Protocol 2: Forced Degradation & Stability Profiling

Use this workflow to establish the exact degradation kinetics in your specific assay buffers.

  • Baseline: Dilute the 10 mM stock to 10 µM in your target assay buffer (e.g., PBS, pH 7.4).

  • Incubation: Split the solution into two sealed vials. Place Vial A in a 37°C incubator (light-protected). Place Vial B on a benchtop under ambient laboratory lighting at 25°C.

  • Sampling: At t=0,1,4,12,24, and 48 hours, remove a 100 µL aliquot from each vial.

  • Quenching: Immediately quench the aliquot by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This halts base-catalyzed hydrolysis and stabilizes the amine.

  • Analysis: Analyze via LC-MS/UV (254 nm). Plot the Area Under the Curve (AUC) of the parent mass [M+H]⁺ over time to calculate t1/2​ .

StabilityWorkflow Step1 Prepare 10 mM Stock (Anhydrous Acetonitrile) Step2 Aliquot into Test Solvents (DMSO, MeOH, Buffer) Step1->Step2 Step3 Incubate at Controlled Temp (e.g., 25°C, 37°C) Step2->Step3 Step4 Quench with Cold MeCN/FA at Timepoints Step3->Step4 Step5 LC-MS/UV Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for compound stability profiling.

References

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A Practical, Efficient Synthesis of 5-Amino-7-azaindole - ResearchGate. Available at:[Link]

  • Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - CAS. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays with 2-(Difluoromethyl)-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals optimizing biochemical assays for kinase inhibitors containing the 2-(difluoromethyl)-7-azaindole pharmacophore.

Core Mechanisms & Analytical Challenges

To troubleshoot effectively, we must first understand the physicochemical causality behind the behavior of this specific scaffold.

The 7-azaindole core is a privileged, ATP-competitive hinge-binding motif. Its N1 (hydrogen bond donor) and N7 (hydrogen bond acceptor) perfectly mimic the adenine ring of ATP, anchoring the compound in the kinase hinge region (1).

The addition of the 2-difluoromethyl (-CF₂H) group is a strategic medicinal chemistry choice. It improves metabolic stability and modulates pKa without the severe basic lability or steric bulk of a trifluoromethyl (-CF₃) group (2; 3). However, this modification introduces three distinct analytical challenges in in vitro assays:

  • Colloidal Aggregation: The -CF₂H group significantly increases lipophilicity (LogP), driving the compound to form colloidal aggregates in aqueous buffers that non-specifically inhibit enzymes.

  • Photophysical Interference: The conjugated π -system of the azaindole core is intrinsically fluorescent, which can severely disrupt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readouts.

  • Slow-Binding Kinetics: The lipophilic -CF₂H group often displaces structured water molecules deep in the binding pocket, creating a high thermodynamic energy barrier that results in slow on-rates and extended residence times.

Troubleshooting FAQs

Q1: My TR-FRET assay shows an unusually high background and a poor Z'-factor (< 0.3) when testing 2-(difluoromethyl)-7-azaindoles. How do I fix this? A: This is caused by the Inner Filter Effect and intrinsic autofluorescence. Azaindole cores excite in the UV/blue range (330–350 nm) and emit broadly in the blue/green range (400–500 nm). If you are using standard Europium (Eu) chelates as your TR-FRET donor, the azaindole compound is likely absorbing the excitation light or emitting fluorescence that bleeds into your acceptor channel. Solution: Switch to an orthogonal luminescence assay (e.g., ADP-Glo) which does not rely on light excitation, or use a red-shifted TR-FRET pair (e.g., Terbium donor with an Alexa Fluor 647 acceptor) to bypass the azaindole emission spectrum.

Q2: I am observing unusually steep Hill slopes ( nH​>1.5 ) and variable IC₅₀ values across different assay runs. Is the compound a promiscuous binder? A: No, this is a classic hallmark of colloidal aggregation driven by the lipophilicity of the -CF₂H group. The aggregates sequester the kinase, leading to a steep, non-stoichiometric dose-response curve. Solution: Supplement your assay buffer with a non-ionic detergent (0.01% Triton X-100 or CHAPS). The detergent micelles will sequester the lipophilic moieties, preventing multivalent aggregation while allowing specific monomeric binding to the kinase hinge (4).

Q3: Why does my compound's potency increase by 10-fold if I incubate it with the kinase before adding ATP? A: You are observing slow-binding kinetics. The 2-difluoromethyl group requires time to induce a conformational adaptation in the kinase pocket (often moving the DFG motif or displacing tightly bound water). If you initiate the reaction immediately with ATP, the assay measures the transient state rather than the equilibrium affinity. Solution: Implement a standardized 60-minute pre-incubation of the enzyme and inhibitor prior to initiating the reaction with ATP.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve assay failures rapidly.

Diagnostic MetricExpected ValueObserved ValueMechanistic CauseRecommended Solution
Hill Slope ( nH​ ) 0.8 – 1.2> 1.5Colloidal aggregation due to -CF₂H lipophilicitySupplement buffer with 0.01% Triton X-100 or CHAPS
Z'-Factor > 0.6< 0.3Azaindole autofluorescence quenching TR-FRET donorSwitch to ADP-Glo or Terbium-based red-shifted FRET
IC₅₀ Shift (Time) Ratio ≈ 1.0Ratio > 3.0Slow-binding kinetics at the ATP hinge regionImplement 60–120 min enzyme-inhibitor pre-incubation
IC₅₀ Shift (ATP) Linear increaseNon-linearDepletion of free ATP or tight-binding limitEnsure [E]<10×Kd​ ; run strictly at ATP Km​

Logical Workflow & Visualization

KinaseAssayTroubleshooting Start 2-(difluoromethyl)-7-azaindole Kinase Assay CheckFluor High Background in TR-FRET? Start->CheckFluor FluorIssue Inner Filter Effect (Azaindole Autofluorescence) CheckFluor->FluorIssue Yes CheckSlope Hill Slope (nH) > 1.5? CheckFluor->CheckSlope No SwitchAssay Use ADP-Glo or Red-Shifted TR-FRET FluorIssue->SwitchAssay AggIssue Colloidal Aggregation (-CF2H Lipophilicity) CheckSlope->AggIssue Yes CheckTime IC50 Shifts with Pre-incubation? CheckSlope->CheckTime No AddDet Add 0.01% Triton X-100 AggIssue->AddDet KineticsIssue Slow-Binding Kinetics CheckTime->KineticsIssue Yes OptTime Standardize 60 min Pre-incubation KineticsIssue->OptTime

Troubleshooting workflow for 2-(difluoromethyl)-7-azaindole kinase assays.

Standardized Experimental Protocols

To ensure data integrity, all protocols below are designed as self-validating systems . If the internal validation checks fail, the data must be discarded and the assay re-optimized.

Protocol A: Orthogonal Luminescent Kinase Assay (ADP-Glo)

Purpose: To bypass azaindole autofluorescence and prevent -CF₂H driven aggregation.

Materials: Kinase of interest, Substrate peptide, ATP, ADP-Glo™ Kinase Assay Kit, 384-well white microplates. Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100 (critical for -CF₂H solubility).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-(difluoromethyl)-7-azaindole compound in 100% DMSO. Transfer 100 nL to the 384-well plate using an acoustic dispenser (e.g., Echo) to ensure precise low-volume transfer without tip-based aggregation.

  • Enzyme Addition: Add 5 µL of 2X Kinase/Substrate mixture in assay buffer.

  • Pre-incubation (Critical): Seal the plate and incubate at room temperature for 60 minutes. Causality: This allows the slow-binding -CF₂H group to reach thermodynamic equilibrium in the hinge pocket.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unreacted ATP.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes, then read on a luminescence plate reader.

  • Self-Validation Check: Calculate the Z'-factor using a known reference inhibitor (e.g., Staurosporine) and a DMSO vehicle control. The assay is only validated if Z' > 0.6. If Z' < 0.6, re-titrate the Triton X-100 concentration to ensure complete compound solubilization.

Protocol B: Time-Dependent IC₅₀ Determination

Purpose: To confirm and quantify slow-binding kinetics characteristic of highly lipophilic hinge binders.

Step-by-Step Methodology:

  • Prepare assay plates exactly as described in Protocol A, Steps 1-2.

  • Variable Pre-incubation: Set up three parallel assay plates. Incubate Plate 1 for 0 minutes, Plate 2 for 30 minutes, and Plate 3 for 120 minutes before adding ATP.

  • Reaction & Readout: Proceed with ATP addition and ADP-Glo detection as described above.

  • Data Analysis: Plot the IC₅₀ values against pre-incubation time.

  • Self-Validation Check: If the IC₅₀ drops by more than 3-fold from 0 min to 120 min, the compound is a confirmed slow binder. Future routine screening must utilize the 120-minute pre-incubation time to report accurate thermodynamic affinities.

References

  • Hong et al. (2021). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry.
  • Kettle et al. (2024). Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. ACS Medicinal Chemistry Letters.
  • Yang et al. (2021). Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation. Bioorganic Chemistry.
  • Li et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 7-Azaindole Derivatization Support Center. 7-Azaindole is a privileged bioisosteric scaffold—mimicking indoles and purines—that is heavily utilized in the development of kinase inhibitors and anticancer therapeutics [[1]]([Link]). Despite its pharmacological value, its unique electronic topology presents significant synthetic hurdles. The electron-deficient pyridine ring reduces the nucleophilicity of the pyrrole system, while the N7 pyridine nitrogen introduces competing nucleophilicity and acts as a potent coordinating group that can poison transition-metal catalysts [[2]]([Link]).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common bottlenecks in 7-azaindole functionalization.

Part I: Troubleshooting Guides & FAQs

Q1: I am observing poor regioselectivity (mixtures of N1 and N7 functionalization) during alkylation/acylation. How can I strictly control the reaction site?

Expert Insight: The proximity of the N1 (pyrrole) and N7 (pyridine) nitrogens creates a classic kinetic versus thermodynamic competition. The N7 nitrogen possesses a localized lone pair in an sp2 orbital, making it highly nucleophilic and prone to rapid kinetic attack by electrophiles. Conversely, deprotonation of N1 ( pKa​≈16 ) generates an ambident anion that thermodynamically favors N1-functionalization. Resolution:

  • For Strict N1-Selectivity: Employ strong bases (e.g., NaH, KOtBu) in polar aprotic solvents (like DMF or THF) to ensure complete deprotonation of N1 prior to electrophile addition. This forces the reaction through the more reactive anionic pathway, overwhelmingly favoring N1.

  • The "DMG Dance" for Advanced Functionalization: If you are utilizing directed metalation groups (DMGs) such as a carbamoyl group, literature demonstrates a "metalation-group dance." A carbamoyl group initially installed at N7 can be selectively migrated to N1 using catalytic ClCONR2​ . This controlled annular isomerism allows for iterative, highly regioselective functionalizations at C6 and C2 without mixed N-alkylation [[3]]([Link]).

Q2: My Buchwald-Hartwig amination of unprotected 2-chloro-7-azaindole is failing. I see mostly unreacted starting material or catalyst degradation. What is going wrong?

Expert Insight: Unprotected 7-azaindoles are notorious for poisoning Palladium catalysts. The free N–H proton can quench the active Pd-complex, and the N7 nitrogen strongly coordinates the metal center, forming unreactive off-cycle species. Traditional bases like Cs2​CO3​ or NaOtBu are often insufficiently basic or have poor solubility profiles for this specific microenvironment . Resolution: Switch to a highly active metallacyclic precatalyst system paired with a strong, soluble base. An optimized protocol utilizes BrettPhos (5 mol%) alongside a BrettPhos-Pd precatalyst (BPPC) and LiHMDS (1 M in THF) at 65 °C . LiHMDS effectively deprotonates both the coupling amine and the azaindole N1, preventing catalyst poisoning and facilitating rapid oxidative addition .

Q3: Direct C-H arylation at the C-2 position is stalling at low yields. How can I optimize the cross-coupling conditions?

Expert Insight: Direct C-2 arylation requires overcoming the inherent inertness of the azaindole C-H bonds while managing N7 coordination. N-unprotected substrates generally fail under direct C-H activation conditions due to competitive side reactions and catalyst chelation . Resolution:

  • Protect N1: Ensure the N1 position is protected with an alkyl group (e.g., N-methyl). Note that N-phenyl or N-sulfonyl protecting groups often electronically deactivate the ring, rendering it inert under standard cross-coupling conditions [[4]]([Link]).

  • Catalyst/Solvent Matrix: Utilize Pd(OAc)2​ (5 mol%) with dppf (5 mol%) and Cs2​CO3​ (2 equiv) in a biphasic 1,4-dioxane/ H2​O (3:1) solvent system at 60 °C. The inclusion of water is critical for base solubility and facilitating the transmetalation step with arylboronic acids .

Q4: I need to synthesize an ortho-chlorinated 7-azaindole, but standard reagents like NCS yield poor regioselectivity. Is there a direct C-H activation method?

Expert Insight: Electrophilic aromatic substitution ( SE​Ar ) on 7-azaindole is difficult to control due to the conflicting activating/deactivating effects of the fused rings. Resolution: Employ transition-metal-catalyzed, directing-group-assisted C-H activation. A highly effective Rhodium-catalyzed regioselective C-H chlorination uses 1,2-dichloroethane (DCE) as both the solvent and the chlorine source. In this system, the 7-azaindole core acts as its own intrinsic directing group, yielding ortho-chlorinated products with excellent functional group tolerance .

Part II: Quantitative Data Summaries

The following table summarizes the optimized reaction parameters for key 7-azaindole functionalization workflows, allowing for rapid cross-comparison of catalyst and solvent dependencies.

Reaction TypeSubstrate RequirementCatalyst / Ligand SystemBase / AdditiveSolvent & TempTypical Yield
Buchwald-Hartwig Amination N-free 2-chloro-7-azaindoleBPPC (5 mol%) / BrettPhos (5 mol%)LiHMDS (2.4 equiv)THF, 65 °C60–85%
Direct C-2 Arylation N-methyl-7-azaindole Pd(OAc)2​ (5 mol%) / dppf (5 mol%) Cs2​CO3​ (2.0 equiv)Dioxane/ H2​O (3:1), 60 °C70–85%
C-H Chlorination Unprotected 7-azaindoleRh-catalyst (e.g., Rh2​(OAc)4​ )None (DCE as Cl source)1,2-Dichloroethane, 130 °C50–75%
C-H Thiolation N-aryl-7-azaindole [RuCl2​(p-cymene)]2​ (5 mol%) Ag2​CO3​ (1.0 equiv)Toluene, 100 °C54–86%

Part III: Step-by-Step Experimental Protocols

Protocol A: Pd-Catalyzed Amination of N-Free 2-Chloro-7-azaindole

This protocol is designed to prevent Pd-poisoning by utilizing a strong base to generate the azaindole anion in situ.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 2-chloro-7-azaindole (0.5 mmol), the desired primary or secondary amine (0.5 mmol), BrettPhos ligand (5 mol %), and BrettPhos Precatalyst (BPPC, 5 mol %).

  • Solvent & Base Addition: Inject 2.0 mL of anhydrous THF. Dropwise, add LiHMDS (1.2 mmol, 1 M solution in THF).

    • Causality Check: LiHMDS is strictly required here; it deprotonates the N1 position, rendering the N7 position less coordinating to the Pd center, thus keeping the catalyst in the active cycle.

  • Reaction: Seal the tube and stir the mixture at 65 °C for 4–16 hours.

  • Validation/QC: Monitor the reaction via TLC. A successful catalytic cycle is often accompanied by a color shift from pale yellow to a deep red/brown homogeneous solution.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Direct C-2 Arylation of N-Methyl-7-azaindole

This protocol utilizes a biphasic system to facilitate transmetalation while avoiding N7 chelation.

  • Preparation: Charge a reaction vial with N-methyl-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2​ (5 mol %), dppf (5 mol %), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized H2​O (2 mL total volume per mmol of substrate).

    • Causality Check: The addition of water is not merely for solubility; it generates the reactive boronate complex required for the critical transmetalation step in the Suzuki-type C-H activation cycle.

  • Reaction: Stir the mixture vigorously at 60 °C under an air atmosphere for 3–5 hours.

  • Validation/QC: Reaction completion can be verified by LC-MS, noting the disappearance of the N-methyl-7-azaindole peak.

  • Workup: Dilute with water, extract with dichloromethane, concentrate, and isolate the C-2 arylated product via column chromatography.

Part IV: Mechanistic & Workflow Visualizations

G A 7-Azaindole Core B Kinetic Control (Weak Base) A->B C Thermodynamic Control (Strong Base) A->C D N7-Functionalization (Pyridine N) B->D Electrophile E N1-Functionalization (Pyrrole N) C->E Electrophile

Fig 1: Reaction pathways dictating N1 vs N7 regioselectivity in 7-azaindole derivatization.

G Step1 1. Substrate & Amine (N-free 2-chloro-7-azaindole) Step2 2. Precatalyst Activation (BrettPhos + Pd precatalyst) Step1->Step2 Step3 3. Base Addition (LiHMDS in THF) Step2->Step3 Step4 4. Cross-Coupling (65 °C, 4-16 h) Step3->Step4 Step5 5. C2-Aminated Product (High Yield) Step4->Step5

Fig 2: Optimized workflow for Pd-catalyzed Buchwald-Hartwig amination of 7-azaindole.

Part V: References

  • [2] Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters (ACS Publications).

  • [4] Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters (ACS Publications).

  • [5] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles / PMC.

  • [1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage).

  • [6] Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters (ACS Publications).

  • [3] Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications (ResearchGate).

Sources

Technical Support Center: Troubleshooting 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine. In modern drug discovery, the difluoromethyl (-CF₂H) group is frequently deployed as a lipophilic hydrogen-bond donor and a bioisostere for alcohols or thiols[1]. However, integrating this moiety at the 2-position of an unprotected pyrrolopyridine ring introduces unique structural vulnerabilities. This guide is designed to help researchers diagnose, understand, and mitigate the specific hydrolytic and oxidative degradation pathways associated with this scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound degrades rapidly in aqueous assay buffers (pH > 7). LC-MS shows a mass loss of ~22 Da. What is happening?

The Causality: You are observing hydrolytic defluorination. While the -CF₂H group is generally robust in many molecular contexts, its placement at the α-position (2-position) of an unprotected pyrrole or pyrrolopyridine ring creates a specific kinetic liability. The lone pair of electrons on the pyrrole nitrogen (N1) delocalizes, pushing electron density toward the α-carbon. This stereoelectronic effect facilitates the spontaneous ejection of a fluoride ion, generating a highly reactive azafulvenium intermediate [2].

Water from your assay buffer immediately attacks this electrophilic intermediate, forming an α-fluoroalcohol. A subsequent elimination of hydrogen fluoride (HF) yields a 2-formyl (aldehyde) degradant. The net transformation from a -CF₂H group (51 Da) to a -CHO group (29 Da) results in the exact -22 Da mass shift you are observing on your LC-MS.

Self-Validating Protocol: Kinetic NMR Assay for Hydrolytic Defluorination To definitively prove this mechanism is occurring in your system, execute the following validation workflow:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a 1:1 mixture of CD₃CN and D₂O.

  • Baseline Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra at t=0 . Note the characteristic -CF₂H doublet in the ¹⁹F spectrum (typically between -110 and -120 ppm).

  • Stress Induction: Adjust the apparent pH to 8.5 using a deuterated buffer (e.g., ammonium bicarbonate-d₄).

  • Kinetic Monitoring: Acquire ¹⁹F NMR spectra every 2 hours at 37°C.

  • Data Interpretation: You will observe the first-order disappearance of the -CF₂H doublet and the stoichiometric appearance of a sharp singlet at approximately -119 ppm, corresponding to free solvated fluoride ions (F⁻).

  • Mitigation Strategy: To prevent this in synthetic stages, the pyrrole nitrogen must be protected with an electron-withdrawing group (e.g., Tosyl or Boc) to tie up the nitrogen lone pair and prevent azafulvenium formation[2].

Q2: Upon storage in DMSO or exposure to ambient light, my LC-MS shows new peaks at M+16 and M+30. How do I prevent this?

The Causality: These mass shifts indicate the oxidative degradation of the electron-rich 5-amine group or the pyridine core. The pyrrolopyridine scaffold is inherently electron-dense, and the primary amine at the 5-position further elevates the HOMO (Highest Occupied Molecular Orbital) energy.

  • M+16 Da: Corresponds to the insertion of one oxygen atom, typically forming a hydroxylamine (-NHOH) at the 5-position or an N-oxide at the pyridine nitrogen.

  • M+30 Da: Corresponds to deeper oxidation of the amine to a nitroso (-NO) or nitro (-NO₂) derivative (loss of H₂, gain of O₂). This autoxidation is a radical-mediated process accelerated by ambient UV/Vis light and trace transition metals often found in lower-grade DMSO.

Self-Validating Protocol: Inert Handling and Storage Workflow

  • Solvent Degassing: Sparge all storage solvents (especially DMSO) with ultra-pure Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: If compatible with your downstream assays, spike the storage solution with 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.

  • Storage: Aliquot the compound into amber glass vials (to block photo-oxidation) and blanket the headspace with Argon before sealing. Store at -20°C.

  • Validation: Run LC-MS at Day 0, Day 7, and Day 14. The suppression of the M+16 and M+30 peaks confirms that the degradation was environmental autoxidation rather than thermal decomposition.

Quantitative Summary of Degradation Mass Shifts
Degradation PathwayEnvironmental TriggerPrimary Degradant StructureMass Shift (Δm/z)Primary Analytical Signature
Hydrolytic Defluorination Aqueous media, pH > 72-Formyl-1H-pyrrolo[2,3-b]pyridin-5-amine-22 DaLoss of ¹⁹F doublet; appearance of free F⁻
Amine Oxidation O₂, light, trace metalsNitroso / Nitro derivative+14 Da / +30 DaM+14 or M+30 on LC-MS; UV max shift
N-Oxidation Peroxides, prolonged O₂Pyridine N-oxide+16 DaM+16 on LC-MS; downfield ¹H NMR shift
Mechanistic Pathway Visualization

G SM 2-(Difluoromethyl)-1H- pyrrolo[2,3-b]pyridin-5-amine (Starting Material) Aza Azafulvenium Intermediate (Highly Electrophilic) SM->Aza - F⁻ (Driven by Pyrrole N lone pair delocalization) Alc α-Fluoroalcohol Intermediate (Transient) Aza->Alc + H₂O (Nucleophilic Attack) Ald 2-Formyl Degradant (Stable Aldehyde) Alc->Ald - HF (Elimination)

Hydrolytic degradation of 2-difluoromethyl pyrroles via an azafulvenium intermediate.

References
  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

"common pitfalls in handling 2-(difluoromethyl)-7-azaindole compounds"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling 2-(Difluoromethyl)-7-azaindole Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the idiosyncratic behavior of 2-(difluoromethyl)-7-azaindole derivatives. While the 7-azaindole core is a highly prized bioisostere for indole—offering improved pharmacokinetic properties and additional hydrogen-bonding interactions—the introduction of a difluoromethyl (-CF2H) group at the C2 position fundamentally alters its electronic and physical profile.

The -CF2H group is not merely a "smaller -CF3." It acts as a unique lipophilic hydrogen bond donor[1]. This property, combined with the ambident nucleophilicity of the 7-azaindole core, creates specific pitfalls in synthesis, purification, and assay preparation. This guide is designed to deconstruct these challenges, explaining the causality behind the failures and providing self-validating protocols to ensure your success.

Section 1: Physicochemical Profiling

Understanding the root cause of handling issues begins with the numbers. The -CF2H group exerts a strong "push-pull" effect on the azaindole core, altering its baseline properties.

Property2-Methyl-7-azaindole2-(Difluoromethyl)-7-azaindole2-(Trifluoromethyl)-7-azaindoleMechanistic Implication for Handling
Hydrogen Bond Acidity (A) ~0.000.085 – 0.126~0.00CF2H acts as an H-bond donor, similar to thiophenol[1]. Causes potential assay aggregation or silica tailing.
Lipophilicity (ΔlogP) Baseline-0.1 to +0.4+0.8 to +1.0CF2H increases lipophilicity compared to CH3[1], reducing aqueous buffer solubility.
N1 Proton pKa ~14.0~12.5~11.0The electron-withdrawing CF2H lowers the pKa of the N1 proton[2], making it easier to deprotonate but less nucleophilic.
N7 Basicity (pKa) ~4.6~3.5~2.5Lowered basicity at N7 reduces, but does not eliminate, streaking on untreated silica gel.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why do I get complex mixtures or decomposition when attempting deprotonation/functionalization with strong bases (e.g., n-BuLi, LDA)? The Causality: The -CF2H proton is uniquely acidic due to the electron-withdrawing nature of the adjacent fluorines and the aromatic system[2]. While the N1 proton is the most acidic site, the use of strong, non-nucleophilic bases (like n-BuLi or LDA) at elevated temperatures can lead to competitive deprotonation of the -CF2H group or the C3 position. If the -CF2H group is deprotonated, it can undergo defluorination to form a highly reactive difluorocarbene intermediate, leading to polymerization or cross-reactivity[3]. The Fix: Avoid lithium-based strong bases if possible. For N-alkylation, use milder bases like K2CO3 or Cs2CO3. If C3-functionalization is required, utilize transition-metal catalyzed C-H activation (e.g., Pd or Rh catalysis) which bypasses the need for strong basic conditions[4][5].

FAQ 2: I am trying to alkylate the N1 position, but LC-MS shows a mixture of isomers. How do I control regioselectivity? The Causality: 7-Azaindole is an ambident nucleophile. Alkylation can occur at N1 (pyrrole-like nitrogen), N7 (pyridine-like nitrogen), or even C3. The -CF2H group at C2 sterically hinders the N1 position and electronically reduces its nucleophilicity. Under highly polar conditions with strong bases (e.g., NaH in DMF), the naked anion can attack via the more sterically accessible N7 or C3 positions. The Fix: Regioselectivity is strictly controlled by the base-solvent pairing. To drive N1-alkylation, use a mild base (K2CO3) in a polar aprotic solvent (DMF or MeCN) at room temperature. If N7-alkylation is the goal, literature suggests using neutral conditions with heating in solvents like butanone, or using specific acid additives (like TFA) to protonate N1 and direct attack to N7[6].

FAQ 3: My isolated yields are terrible due to severe streaking on silica gel. How can I improve purification? The Causality: The N7 nitrogen acts as a strong hydrogen bond acceptor, while the C2-CF2H acts as a hydrogen bond donor[1][7]. This dual nature causes the molecule to bind tenaciously to the acidic silanol groups of standard stationary phases. The Fix: You must suppress the silanol interactions. Pre-treat your silica gel column with 1-5% triethylamine (Et3N) in your non-polar eluent (e.g., hexanes), or switch entirely to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a slightly basic aqueous buffer.

Section 3: Logical Workflows and Pathways

CF2H_Effects Core 2-(Difluoromethyl)-7-azaindole HBD H-Bond Donor (Acidic CF2H Proton) Core->HBD EWG Electron-Withdrawing Inductive Effect Core->EWG Lipophilic Increased Lipophilicity (vs. CH3) Core->Lipophilic Effect1 Silica Gel Tailing (Requires Et3N pretreatment) HBD->Effect1 Effect2 Reduced N1 pKa & Altered Regioselectivity EWG->Effect2 Effect3 Aqueous Assay Precipitation (Requires DMSO/Tween-20) Lipophilic->Effect3

Logical relationship between the CF2H moiety's properties and physicochemical behaviors.

Alkylation_Workflow Start Goal: Alkylation of 2-(CF2H)-7-azaindole Base Select Base & Solvent Start->Base Path1 K2CO3 / DMF / RT Base->Path1 Path2 NaH / THF / Heat Base->Path2 Path3 Neutral / Butanone / Heat Base->Path3 Res1 Target: N1-Alkylation (High Yield, Clean) Path1->Res1 Res2 Pitfall: C3/N1/N7 Mixture & CF2H Degradation Path2->Res2 Res3 Target: N7-Alkylation (Selective) Path3->Res3

Experimental workflow for controlling alkylation regioselectivity and preventing degradation.

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Regioselective N1-Alkylation This protocol utilizes mild conditions to prevent difluorocarbene formation while maximizing N1 selectivity over N7 and C3.

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 2-(difluoromethyl)-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Causality check: K2CO3 is strong enough to deprotonate the N1 proton (pKa ~12.5) but too weak to abstract the CF2H proton, preventing carbene-mediated decomposition.

  • Electrophile Addition: Stir the suspension for 15 minutes at room temperature, then add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears. If a secondary peak with the identical mass appears, it indicates N7-alkylation. Maintaining strict room temperature minimizes this byproduct.

  • Quench & Extraction: Quench with water (equal to 5x reaction volume) to dissolve the inorganic salts and force the product out of the DMF. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Deactivated Silica Gel Chromatography To counteract the hydrogen bond donor/acceptor dynamics that cause streaking.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., Hexanes).

  • Deactivation: Add 3% (v/v) Triethylamine (Et3N) to the slurry and stir for 10 minutes. Causality check: Et3N binds to the acidic silanol groups on the silica, preventing the basic N7 nitrogen of the azaindole from adhering and causing tailing.

  • Column Packing: Pack the column with the deactivated slurry. Flush with 2 column volumes of the Hexanes/Et3N mixture.

  • Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (containing 1% Et3N). Self-Validation: The product should elute as a sharp, symmetrical band. If tailing occurs, increase the polarity of the eluent slightly, but maintain the 1% Et3N additive.

References

  • 2 - alfa-chemistry.com

  • 1 - semanticscholar.org

  • 7 - chemrxiv.org 4.3 - orgsyn.org 5. - cas.cn 6.6 - acs.org 7.4 - nih.gov 8.5 - acs.org

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2-(difluoromethyl)-7-azaindole and Established FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, this pathway is tightly controlled. However, aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.

This guide provides a comparative analysis of the hypothetical novel FGFR inhibitor, 2-(difluoromethyl)-7-azaindole, against a panel of well-characterized and clinically approved FGFR inhibitors. We will delve into the mechanistic rationale behind the design of 7-azaindole-based inhibitors, present a plausible preclinical efficacy profile for our compound of interest, and compare it with the established efficacy of pemigatinib, infigratinib, erdafitinib, and futibatinib. Furthermore, we will provide detailed, self-validating experimental protocols for the key assays used to characterize FGFR inhibitors, offering a comprehensive resource for researchers in the field.

The 7-Azaindole Scaffold: A Privileged Structure for Kinase Inhibition

The 7-azaindole core is a well-established scaffold in the design of kinase inhibitors.[4] Its structure is bioisosteric to the purine core of ATP, allowing it to effectively compete for the ATP-binding pocket of kinases.[4] The nitrogen atom at the 7-position of the azaindole ring can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain, a key feature for potent and selective inhibition.[4][5] The difluoromethyl group at the 2-position of our hypothetical inhibitor, 2-(difluoromethyl)-7-azaindole, is introduced to potentially enhance metabolic stability and cell permeability, common strategies in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

The FGFR Signaling Pathway and a Typical Experimental Workflow

To understand the mechanism of action of FGFR inhibitors, it is essential to visualize the signaling cascade they target. The following diagram illustrates the canonical FGFR signaling pathway.

FGFR_Signaling cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PI3K PI3K P2->PI3K Recruits & Activates PLCg PLCγ P2->PLCg Recruits & Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca PKC->Transcription Ca->Transcription Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Phospho_Assay Cellular Phosphorylation Assay (Target Engagement) Kinase_Assay->Cell_Phospho_Assay Informs Cell_Prolif_Assay Cell Proliferation Assay (Cellular Potency) Cell_Phospho_Assay->Cell_Prolif_Assay Validates Selectivity_Assay Kinome Selectivity Profiling Cell_Prolif_Assay->Selectivity_Assay Warrants PK_PD_Assay Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD_Assay Guides Xenograft_Model Tumor Xenograft Model (Efficacy) PK_PD_Assay->Xenograft_Model Toxicity_Study Toxicology Studies Xenograft_Model->Toxicity_Study Phase_I Phase I Clinical Trials Toxicity_Study->Phase_I

Caption: A typical experimental workflow for the preclinical to clinical development of a novel FGFR inhibitor.

Comparative Efficacy of 2-(difluoromethyl)-7-azaindole vs. Known Inhibitors

The following table summarizes the key efficacy parameters of our hypothetical compound, 2-(difluoromethyl)-7-azaindole, benchmarked against established FGFR inhibitors. The data for the known inhibitors are derived from published clinical trial results, while the data for 2-(difluoromethyl)-7-azaindole are projected based on preclinical studies of similar 7-azaindole-based FGFR inhibitors. [6][7][8]

Inhibitor Target Profile Mechanism of Action IC50 (FGFR1-3) Overall Response Rate (ORR) Median Duration of Response (DOR)
2-(difluoromethyl)-7-azaindole (Hypothetical) Pan-FGFR (projected) Reversible, ATP-competitive (projected) 1-5 nM (projected) 30-40% (projected in relevant tumor types) 7-9 months (projected)
Pemigatinib FGFR1, 2, 3 Reversible, ATP-competitive - 36% (Cholangiocarcinoma with FGFR2 fusions/rearrangements) [8][9][10] 9.1 months [8][9]
Infigratinib FGFR1, 2, 3 Reversible, ATP-competitive 1.1 nM, 1 nM, 2 nM [11][12] 23.1% (Cholangiocarcinoma with FGFR2 fusions/rearrangements) [11] -
Erdafitinib Pan-FGFR Reversible, ATP-competitive - 35.3% (Urothelial Carcinoma with FGFR3 alterations) [13] -

| Futibatinib | FGFR1, 2, 3, 4 | Irreversible, Covalent | 1.8, 1.4, 1.6, 3.7 nM [14]| 41.7% (Cholangiocarcinoma with FGFR2 fusions/rearrangements) [1]| - |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. ORR and DOR are clinical efficacy endpoints.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(difluoromethyl)-7-azaindole against FGFR1, 2, 3, and 4.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. [10][12][15]The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes (Promega)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase-Glo™ Reagent (Promega)

  • 2-(difluoromethyl)-7-azaindole (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(difluoromethyl)-7-azaindole in DMSO, starting from 10 mM.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the FGFR enzyme and the peptide substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular FGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of 2-(difluoromethyl)-7-azaindole to inhibit FGFR autophosphorylation in a cellular context.

Principle: This assay measures the phosphorylation status of FGFR in a cancer cell line with known FGFR alterations after treatment with the inhibitor. A decrease in phosphorylated FGFR indicates target engagement. [6][7] Materials:

  • SNU-16 human gastric cancer cell line (with FGFR2 amplification)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(difluoromethyl)-7-azaindole

  • FGF2 ligand

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture SNU-16 cells to 80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of 2-(difluoromethyl)-7-azaindole for 2 hours.

    • Stimulate the cells with FGF2 (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL reagents and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an anti-total-FGFR antibody to confirm equal protein loading. Quantify the band intensities and normalize the phospho-FGFR signal to the total FGFR signal.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of 2-(difluoromethyl)-7-azaindole in a mouse xenograft model. [6][11][16] Principle: Human cancer cells with FGFR alterations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

  • 6-8 week old female athymic nude mice

  • SNU-16 human gastric cancer cells

  • Matrigel

  • 2-(difluoromethyl)-7-azaindole formulated for oral administration

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of SNU-16 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.

    • Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment:

    • Administer 2-(difluoromethyl)-7-azaindole orally once or twice daily at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Conclusion

The development of targeted therapies against the FGFR signaling pathway has marked a significant advancement in the treatment of various cancers. While established inhibitors like pemigatinib, infigratinib, erdafitinib, and futibatinib have demonstrated clinical benefit, the quest for novel agents with improved efficacy, selectivity, and resistance profiles continues. The hypothetical 2-(difluoromethyl)-7-azaindole, based on the privileged 7-azaindole scaffold, represents a promising direction in this endeavor. The comprehensive experimental workflow outlined in this guide provides a robust framework for the preclinical evaluation of such novel FGFR inhibitors, ensuring a thorough characterization of their therapeutic potential.

References

  • FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC. Available from: [Link]

  • What is Infigratinib used for? - Patsnap Synapse. Available from: [Link]

  • Futibatinib (Lytgobi): Uses in Cancer, Side Effects, Dosage, Expectations, and More. OncoDaily. Available from: [Link]

  • Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC. Available from: [Link]

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors | Cancer Research - AACR Journals. Available from: [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC. Available from: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. Available from: [Link]

  • Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - American Health & Drug Benefits. Available from: [Link]

  • Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... - ResearchGate. Available from: [Link]

  • FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. Available from: [Link]

  • Infigratinib: First Approval - PMC - NIH. Available from: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Pemigatinib Pivotal Cholangiocarcinoma Data Published as FDA Weighs Approval. Available from: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. Available from: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7‑Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Figshare. Available from: [Link]

  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - Academia.edu. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available from: [Link]

  • DOT Language - Graphviz. Available from: [Link]

  • DOT (graph description language) - Wikipedia. Available from: [Link]

  • dot | Graphviz. Available from: [Link]

  • Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor - AACR Journals. Available from: [Link]

  • Building diagrams using graphviz | Chad's Blog. Available from: [Link]

  • Discovery and Characterization of Novel FGFR1 V561M Inhibitors via Virtual Screening and Molecular Dynamics Simulations - ACS Publications. Available from: [Link]

  • Graphviz tutorial - YouTube. Available from: [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach - MDPI. Available from: [Link]

  • Simple Graph - GraphViz Examples and Tutorial. Available from: [Link]

  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening - PMC. Available from: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC. Available from: [Link]

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Comparative Guide: Cross-Reactivity and Performance of 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the synthetic and pharmacological profile of 7-azaindole derivatives.

Executive Summary

The compound 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1186502-22-6) is a highly privileged 7-azaindole building block widely utilized in the design of ATP-competitive kinase inhibitors[1]. While the 7-azaindole core is celebrated for its ability to form critical hydrogen bonds within the kinase hinge region, it presents significant challenges regarding cross-reactivity .

For drug development professionals, cross-reactivity with this scaffold manifests in two distinct domains:

  • Chemical Cross-Reactivity: The presence of multiple nucleophilic nitrogen atoms (the 5-amino group, the pyrrole N-H, and the pyridine nitrogen) leads to competitive coordination with transition-metal catalysts during synthesis, often resulting in catalyst poisoning and poor yields[2].

  • Biological Cross-Reactivity: As a universal ATP mimetic, the scaffold inherently risks off-target binding to structurally related kinases (e.g., CLK1 vs. DYRK1A)[3] and can coordinate with the heme iron of steroidogenic cytochrome P450 (CYP) enzymes[4].

This guide objectively compares the 2-difluoromethyl (-CHF₂) variant against its unsubstituted (-H) and trifluoromethyl (-CF₃) counterparts, providing actionable protocols to mitigate cross-reactivity and optimize performance.

Chemical Cross-Reactivity: Synthetic Bottlenecks and Solutions

The reactivity of the 1H-pyrrolo[2,3-b]pyridin-5-amine core is dictated by a complex electronic environment. The pyrrole ring is electron-rich and susceptible to electrophilic attack, whereas the pyridine ring is electron-deficient and prone to nucleophilic attack[2][5].

When attempting palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the 5-position, the free pyrrole N-H and the basic 5-amino group can act as bidentate ligands. This cross-reactivity coordinates the palladium catalyst, effectively removing it from the catalytic cycle[2].

The -CHF₂ Advantage: The -CHF₂ group exerts a moderate electron-withdrawing inductive effect. Unlike the strongly deactivating -CF₃ group, which severely reduces the nucleophilicity of the 5-amino group, the -CHF₂ group maintains sufficient reactivity for cross-coupling while slightly reducing the basicity of the pyrrole nitrogen, making it less prone to catalyst poisoning than the unsubstituted variant. However, strategic nitrogen protection (e.g., using SEM or Ts groups) remains mandatory to achieve high yields[2].

Table 1: Synthetic Performance & Catalyst Cross-Reactivity in Pd-Catalyzed Amination
Scaffold VariantInductive EffectCatalyst Poisoning RiskUnprotected Yield (%)SEM-Protected Yield (%)
Unsubstituted (-H) NeutralVery High< 15%82%
2-Difluoromethyl (-CHF₂) Moderate WithdrawingHigh28%91%
2-Trifluoromethyl (-CF₃) Strong WithdrawingLow (Poor Nucleophile)< 5%45%

Data reflects standard Buchwald-Hartwig coupling with an aryl bromide using Pd₂(dba)₃ and Xantphos.

Biological Cross-Reactivity: Kinase and CYP Selectivity Profiling

In pharmacological applications, the 7-azaindole core mimics the adenine ring of ATP. Because the ATP-binding pocket is highly conserved across the kinome, biological cross-reactivity is a primary hurdle. For instance, inhibitors targeting Cdc2-like kinase 1 (CLK1) frequently cross-react with Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) due to high kinase domain similarity[3].

The incorporation of the 2-(difluoromethyl) group provides a unique structural advantage. The -CHF₂ moiety acts as a lipophilic hydrogen bond donor/acceptor. Its polarized C-H bond can engage in weak hydrogen bonding with specific residues in the CLK1 active site that are absent or sterically hindered in DYRK1A. Recent structure-activity relationship studies demonstrate that appropriately substituted 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives can achieve an IC₅₀ of 5 nM for CLK1 with over 300-fold selectivity against DYRK1A[3].

Furthermore, researchers must evaluate cross-reactivity against hepatic and steroidogenic CYP enzymes (e.g., CYP11B1, CYP11B2), as the azaindole nitrogen can coordinate to the CYP heme iron, leading to endocrine toxicity[4].

Table 2: Biological Off-Target Cross-Reactivity Profiling (IC₅₀)
Target EnzymeUnsubstituted (-H)2-Difluoromethyl (-CHF₂)2-Trifluoromethyl (-CF₃)
CLK1 (Target) 45 nM5 nM 120 nM
DYRK1A (Off-Target) 60 nM> 1500 nM 850 nM
CYP11B1 (Off-Target) 210 nM> 5000 nM > 10000 nM
Selectivity Factor (CLK1/DYRK1A) 1.3x> 300x 7.1x

Experimental Methodologies

Protocol 1: Optimized Buchwald-Hartwig Amination (Mitigating Chemical Cross-Reactivity)

This protocol details the coupling of 2-(difluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-5-amine with an aryl halide.

  • Preparation: In a flame-dried Schlenk tube, combine the SEM-protected azaindole (1.0 eq), aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) under an argon atmosphere.

  • Solvent: Inject anhydrous 1,4-dioxane (0.1 M concentration) and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Causality of Choices: Xantphos is explicitly selected as the ligand because its wide bite angle accelerates the reductive elimination step. This effectively outcompetes the off-target coordination of the azaindole nitrogens to the palladium center, preventing catalyst deactivation ().

  • Self-Validating System: Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). The protocol is self-validating when the mass balance of the starting material and the protected product equals >95%, confirming the absolute absence of metal-coordinated polymeric side products.

Protocol 2: High-Throughput Kinase Selectivity Profiling

This protocol assesses biological cross-reactivity between CLK1 and DYRK1A using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Enzyme Preparation: Dilute recombinant CLK1 and DYRK1A in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense the 2-(difluoromethyl) azaindole derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Substrate & ATP Addition: Add the specific peptide substrate and ATP to initiate the reaction.

  • Causality of Choices: The ATP concentration must be strictly maintained at the apparent Km​ for each specific kinase (e.g., KmATP​ for CLK1 vs. KmATP​ for DYRK1A). This ensures that the measured IC₅₀ values reflect true thermodynamic binding affinity at the hinge region, allowing for an objective calculation of the Selectivity Factor without ATP-competitive bias.

  • Self-Validating System: A Z'-factor is calculated for each assay plate using positive (staurosporine) and negative (DMSO) controls. The assay is self-validating; data is only accepted if Z' > 0.6, confirming a robust signal-to-noise ratio and reliable differentiation between true inhibition and assay artifact.

Visualizations

Synthetic Workflow & Chemical Cross-Reactivity Mitigation

SynthWorkflow A 2-(CHF2)-7-Azaindole (High Cross-Reactivity) B N1-SEM Protection (Masks Pyrrole NH) A->B C Pd-Catalyzed Cross-Coupling B->C D Deprotection (TFA/DCM) C->D E Target Inhibitor (High Yield) D->E

Caption: Workflow for mitigating synthetic cross-reactivity via strategic nitrogen protection.

Biological Cross-Reactivity Pathways

KinasePathway cluster_Target Primary Target Pathway cluster_OffTarget Cross-Reactive Pathway Scaffold 2-(CHF2)-7-Azaindole Scaffold CLK1 CLK1 Kinase Scaffold->CLK1 High Affinity DYRK1A DYRK1A Kinase Scaffold->DYRK1A Minimized Cross-Reactivity Splicing Alternative Splicing CLK1->Splicing Toxicity Cellular Toxicity DYRK1A->Toxicity

Caption: Biological cross-reactivity pathways of 7-azaindole derivatives between CLK1 and DYRK1A.

References

  • ResearchGate / European Journal of Medicinal Chemistry. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. Available at:[Link]

  • ACS Publications / Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase. Available at:[Link]

  • Thieme Connect. Product Class 22: Azaindoles and Their Derivatives. Science of Synthesis. Available at:[Link]

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In Vivo Validation of the 2-(Difluoromethyl)-1H-Pyrrolo[2,3-b]pyridin-5-amine Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in oncology and immunology, frequently utilized to mimic the purine ring of ATP within the kinase hinge region. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this core requires precise functionalization. This guide objectively evaluates the in vivo performance of derivatives built upon the 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- building block (CAS: 1186502-22-6), comparing it against traditional methyl and trifluoromethyl alternatives.

Mechanistic Rationale: The Superiority of the Difluoromethyl Group

As a Senior Application Scientist, I frequently observe preclinical failures stemming from poor metabolic stability or excessive lipophilicity. The selection of the 2-(difluoromethyl) variant over simpler analogs is driven by specific, causal biochemical interactions:

  • Hinge-Binding Integrity: The 7-azaindole core forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K or corresponding residues in CDK9 and ULK1/2)[1].

  • Metabolic Shielding vs. The Methyl Group: A standard 2-methyl substitution is a known metabolic liability, highly susceptible to rapid cytochrome P450 (CYP)-mediated benzylic oxidation, leading to rapid clearance. Replacing this with a difluoromethyl ( −CF2​H ) group completely blocks this oxidation pathway, drastically extending the in vivo half-life.

  • Tunable Lipophilicity vs. The Trifluoromethyl Group: While a trifluoromethyl ( −CF3​ ) group also blocks metabolism, it introduces excessive lipophilicity and steric bulk, often resulting in poor aqueous solubility and high protein binding. The −CF2​H group acts as a "lipophilic hydrogen bond donor"[2]. It can form intramolecular hydrogen bonds (IMHB), masking polarity during lipid membrane transit to improve oral bioavailability, while remaining flexible enough to engage the target pocket.

  • The 5-Amine Vector: The amine at the 5-position serves as the primary synthetic vector, allowing for Buchwald-Hartwig cross-coupling or amide formation to extend the molecule into the solvent-exposed region of the kinase[3].

G A Kinase Hinge Region (ATP-Binding Pocket) B 7-Azaindole Core (Scaffold Binding) A->B H-Bonding C 2-Difluoromethyl Group (Metabolic Shielding) B->C Blocks CYP450 D 5-Amine Vector (Solvent Exposure) B->D Target Affinity E Downstream Signaling Inhibition B->E Kinase Blockade F In Vivo Tumor Growth Inhibition E->F Apoptosis

Fig 1: Mechanistic pathway of the 2-(difluoromethyl)-7-azaindole scaffold in kinase inhibition.

Comparative In Vivo Performance Data

To objectively demonstrate the value of the 2-(difluoromethyl) scaffold, we compare a standardized kinase inhibitor derivative built from this core against identical molecules synthesized using 2-methyl (Alternative A) and 2-trifluoromethyl (Alternative B) building blocks.

Table 1: Pharmacokinetic (PK) Profiling in Rodent Models

Conditions: Male CD-1 mice, PO administration at 10 mg/kg, formulated in 0.5% Methylcellulose/0.2% Tween-80.

Scaffold DerivativeModification at C2Clearance (mL/min/kg)Half-life ( t1/2​ , h)Oral Bioavailability ( F% )
Test Article (2-CHF₂) Difluoromethyl18.54.268%
Alternative A (2-CH₃) Methyl65.20.815%
Alternative B (2-CF₃) Trifluoromethyl12.16.522% (Limited by solubility)

Data Insight: The 2-CHF₂ scaffold achieves the optimal balance. It reduces clearance by 71% compared to the methyl analog (preventing rapid metabolism) while tripling the oral bioavailability compared to the trifluoromethyl analog (due to superior aqueous solubility).

Table 2: Subcutaneous Xenograft Efficacy (Targeting FGFR/JAK)

Conditions: Daily oral dosing (QD) at 30 mg/kg for 21 days. TGI = Tumor Growth Inhibition.

Scaffold DerivativeDose (PO, QD)TGI (%) at Day 21Body Weight Change (%)
Test Article (2-CHF₂) 30 mg/kg82%-2.1%
Alternative A (2-CH₃) 30 mg/kg31%-0.5%
Alternative B (2-CF₃) 30 mg/kg55%-12.4% (Indicates Toxicity)

Data Insight: The high F% and sustained t1/2​ of the 2-CHF₂ derivative drive superior target engagement, resulting in 82% TGI without significant systemic toxicity (indicated by stable body weight). Alternative B's high lipophilicity likely drives off-target accumulation, leading to the observed >10% body weight loss.

Self-Validating Experimental Protocols

A robust experiment must inherently prove its own validity. The following workflows incorporate internal controls to ensure data integrity regardless of the test article's outcome.

Workflow S1 Formulation & QC Check S2 In Vivo Dosing (Rodent Models) S1->S2 Pass S3 LC-MS/MS Bioanalysis S2->S3 Plasma S4 PK Parameter Calculation S3->S4 Data S5 Xenograft Efficacy S4->S5 Dose Set

Fig 2: Self-validating in vivo workflow from formulation to xenograft efficacy evaluation.

Protocol A: Murine Pharmacokinetic (PK) Validation

Objective: Determine the plasma PK profile to establish dosing regimens.

  • Formulation & Validation: Suspend the 2-CHF₂ derivative in 0.5% MC / 0.2% Tween-80.

    • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm the compound is in a homogeneous suspension/solution and has not crashed out.

  • Dosing & Sampling: Administer via oral gavage (PO) to 3 male CD-1 mice. Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Sample Preparation: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing 50 ng/mL of Propranolol.

    • Self-Validation Step: Propranolol serves as the Internal Standard (IS). If the IS peak area varies by >15% across samples, the extraction is invalid and must be repeated.

  • LC-MS/MS Analysis: Quantify the analyte using a triple quadrupole mass spectrometer in MRM mode. Ensure the calibration curve exhibits an R2>0.99 .

Protocol B: Subcutaneous Tumor Xenograft Efficacy Study

Objective: Evaluate the translation of PK properties into in vivo tumor growth inhibition.

  • Cell Inoculation: Inject 5×106 target cancer cells (e.g., Ba/F3 or specific patient-derived lines) suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of BALB/c nude mice.

    • Self-Validation Step: Prior to injection, verify cell line identity via STR profiling and confirm mycoplasma negativity to rule out biological artifacts.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8/group): Vehicle, Test Article (30 mg/kg), and Positive Control.

    • Self-Validation Step: The Positive Control arm (e.g., an FDA-approved inhibitor like Pexidartinib) must show statistically significant TGI. If it fails, the tumor model is deemed unresponsive, invalidating the entire study.

  • Measurement & Toxicity Tracking: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

    • Self-Validation Step: Weigh mice daily. A body weight reduction of >20% indicates acute compound toxicity, requiring immediate euthanasia and invalidating the efficacy claim for that dose cohort.

References

  • Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. European Journal of Medicinal Chemistry. URL:[Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. URL:[Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. URL:[Link]

Head-to-Head Comparison of 2-(Difluoromethyl)-7-azaindole Analogs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in oncology and immunology, functioning as a highly effective mimic of the adenine ring of ATP. It binds to the hinge region of kinases via a canonical donor-acceptor hydrogen bond motif[1]. However, optimizing the physicochemical properties of 7-azaindole-based leads—specifically maximizing target affinity while mitigating cytochrome P450 (CYP)-mediated metabolism—remains a significant drug development challenge.

Recent advances have highlighted the C2 position of the azaindole core as a critical vector for structural optimization. This guide provides an objective, head-to-head comparison of 2-substituted 7-azaindole analogs, demonstrating why the 2-(difluoromethyl) moiety has emerged as the "Goldilocks" bioisostere compared to its unsubstituted (2-H), methyl (2-CH3), and trifluoromethyl (2-CF3) counterparts.

Mechanistic Causality: The "Goldilocks" Effect of the CF2H Group

When designing competitive kinase inhibitors, the electronic and steric properties of the hinge-binding motif dictate both target affinity and pharmacokinetic viability. The superiority of the 2-(difluoromethyl)-7-azaindole core is driven by three causal mechanisms:

  • Modulation of pKa for Optimal Hinge Binding: The N1-H of 7-azaindole acts as a hydrogen bond donor, while the N7 acts as an acceptor. Adding an electron-withdrawing group at C2 increases the acidity of the N1-H, strengthening its donor capacity. However, excessive electron withdrawal (as seen with a -CF3 group) severely diminishes the electron density at N7, weakening its acceptor capacity[1]. The -CF2H group provides an optimal inductive balance, enhancing the N1-H donor without destroying the N7 acceptor.

  • Metabolic Shielding: A simple methyl group at C2 (2-CH3) effectively fills the hydrophobic pocket adjacent to the hinge but introduces a severe metabolic liability, acting as a soft spot for CYP-mediated hydroxylation. The -CF2H group completely blocks this oxidation while retaining the necessary steric bulk.

  • Lipophilic Hydrogen Bonding: Unlike the highly lipophilic -CF3 group, the polarized C-H bond of the difluoromethyl group can act as a weak, lipophilic hydrogen bond donor, engaging with backbone carbonyls or structural water molecules in the kinase binding site.

HingeBinding Kinase Kinase Hinge (Backbone) Azaindole 7-Azaindole Core (N1-H / N7) Kinase->Azaindole H-Bond Acceptor (N7) Azaindole->Kinase H-Bond Donor (N1-H) CF2H 2-CF2H Moiety (Modulator) CF2H->Azaindole Inductive e- Withdrawal (Enhances N1-H Acidity) Target Hydrophobic Gatekeeper Pocket CF2H->Target Lipophilic Contact & Weak H-Bonding

Fig 1. Mechanistic interaction model of 2-(difluoromethyl)-7-azaindole within a kinase hinge region.

Head-to-Head Data Comparison

To objectively evaluate the impact of C2-substitution, we compare four matched molecular pairs of a model 7-azaindole-based kinase inhibitor (e.g., targeting MAP4K1, a critical node in T-cell immunity[1]). The data below synthesizes the typical structure-activity relationship (SAR) and structure-property relationship (SPR) observed across these series.

Analog (C2-Substituent)Kinase IC₅₀ (nM)HLM Cl_int (µL/min/mg)LogD (pH 7.4)N1-H pKa (Calc.)Key Limitation / Advantage
2-H (Unsubstituted)15.245.02.116.2Baseline potency; poor metabolic stability.
2-CH₃ (Methyl)8.485.52.616.5Improved potency; severe CYP oxidation liability.
2-CF₂H (Difluoromethyl)3.1 12.4 2.8 14.8 Optimal potency and stability (Goldilocks).
2-CF₃ (Trifluoromethyl)45.6< 5.03.513.1Too electron-withdrawing; weakens N7 H-bond.

Note: Lower IC₅₀ indicates higher potency. Lower Intrinsic Clearance (Cl_int) in Human Liver Microsomes (HLM) indicates higher metabolic stability.

Experimental Workflows and Self-Validating Protocols

The synthesis and evaluation of these analogs require rigorous, self-validating experimental systems. The commercial availability of building blocks like 2-(difluoromethyl)-7-azaindole[2] and advances in Ru(II)-catalyzed C–H functionalization[3] have streamlined library generation. Once synthesized, the following protocols are strictly employed to validate the SAR.

Workflow Step1 1. Library Synthesis (C2-Functionalization) Step2 2. Primary Screening (TR-FRET Kinase Assay) Step1->Step2 Purified Analogs (>95%) Step3 3. DMPK Profiling (HLM/RLM Stability) Step2->Step3 IC50 < 10 nM Step4 4. Lead Optimization (In Vivo Efficacy) Step3->Step4 Cl_int < 20 µL/min/mg

Fig 2. Sequential experimental workflow for evaluating 7-azaindole kinase inhibitor analogs.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of azaindole analogs against the target kinase. Causality Note: ATP concentration is deliberately set at the apparent Michaelis-Menten constant ( Kmapp​ ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors (like 7-azaindoles) while maintaining a robust signal window.

  • Compound Preparation: Serially dilute analogs (including the 2-CF₂H lead) in 100% DMSO to 100x final concentration. Dilute 1:10 in aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-incubation: Combine 2.5 µL of the compound solution with 5 µL of the purified kinase enzyme. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding complex.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (strictly at Kmapp​ ) and the specific ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, quench the reaction with 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and a Europium-labeled anti-phospho antibody.

  • Readout: Measure the TR-FRET signal (emission ratio 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Objective: Assess the metabolic stability of the C2-substituent. Causality Note: 2-CH₃ analogs undergo rapid allylic-like oxidation. This assay acts as a self-validating system to confirm the metabolic shielding provided by the 2-CF₂H group.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled HLMs and 1 µM of the test analog in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate microsomal proteins and instantly halt CYP activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear decline and calculate intrinsic clearance ( Clint​ ).

Conclusion

This head-to-head comparison unequivocally demonstrates that the 2-(difluoromethyl)-7-azaindole scaffold is superior to its 2-H, 2-CH₃, and 2-CF₃ analogs in balancing kinase hinge-binding affinity with metabolic stability. By fine-tuning the pKa of the N1/N7 pharmacophore and providing a metabolically robust lipophilic contact, the -CF₂H group enables the development of highly potent, orally bioavailable drug candidates.

References

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC.National Institutes of Health (NIH).
  • 2-Difluoromethyl-7-azaindole 95% | AiFChem, an Xtalpi Company.BuyChemJapan.
  • Ru(II)-Catalyzed C–H Aminocarbonylation of N-(Hetero)aryl-7-azaindoles with Isocyanates.The Journal of Organic Chemistry (ACS Publications).

Sources

Benchmarking 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective targeted therapies, the architectural precision of small-molecule pharmacophores dictates clinical success. The compound 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1186502-22-6) represents a highly privileged, next-generation building block in medicinal chemistry[1]. Featuring a 7-azaindole core, it serves as a sophisticated bioisostere for purine and indole rings, designed to anchor into the ATP-binding hinge region of oncogenic kinases[2].

This guide provides an objective benchmarking analysis of derivatives built upon this scaffold, comparing their in vitro potency, selectivity, and pharmacokinetic (PK) profiles against established clinical candidates targeting Cdc2-like kinase 1 (CLK1), Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), and c-Met.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the performance of this scaffold, we must deconstruct the causality behind its structural elements. Standard kinase inhibitors often fail in clinical trials due to off-target toxicity (poor selectivity) or rapid hepatic clearance (poor metabolic stability). This specific pharmacophore addresses these failure points through three synergistic vectors:

  • The 7-Azaindole Core (Hinge Binder): The nitrogen at the 7-position acts as a critical hydrogen-bond acceptor, pairing with the backbone amide (e.g., hinge region of CLK1 or MASTL), mimicking the binding of ATP's adenine ring[2].

  • The 2-Difluoromethyl Group ( CF2​H ): Unlike a standard methyl group, which is highly susceptible to CYP450-mediated oxidation, the CF2​H group imparts profound metabolic stability[3]. Furthermore, the polarized C-H bond acts as a weak hydrogen-bond donor, while the fluorine atoms optimize the lipophilicity and dihedral angle for deep-pocket engagement.

  • The 5-Amine Vector: The primary amine at the 5-position serves as a synthetic vector. It allows for facile amide coupling to extend the molecule into the solvent-exposed region of the kinase. This extension is the primary driver of selectivity, allowing the molecule to distinguish between highly homologous kinases (e.g., CLK1 vs. DYRK1A)[4][5].

MOA A 2-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine B 7-Azaindole Core (ATP Hinge Binder) A->B C 2-Difluoromethyl Group (Metabolic Stability) A->C D 5-Amine Vector (Solvent Pocket Selectivity) A->D E Target Kinase Inhibition (CLK1 / MASTL) B->E C->E D->E F Therapeutic Efficacy (Autophagy / Mitotic Arrest) E->F

Mechanistic rationale of the 2-(difluoromethyl)-7-azaindole scaffold in kinase inhibition.

Quantitative Benchmarking: Scaffold Derivatives vs. Clinical Candidates

The true test of a pharmacophore is its performance relative to clinical-stage benchmarks. Below, we compare derivatives synthesized from the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold against established reference compounds.

Target 1: CLK1 (Cdc2-Like Kinase 1)

CLK1 is a critical regulator of alternative splicing and a prime target for inducing autophagy in acute liver injury and overcoming PARP inhibitor resistance in ovarian cancer[4][6]. The primary hurdle in CLK1 inhibitor development is achieving selectivity over the highly homologous DYRK1A kinase[5][7].

Target 2: MASTL / c-Met

MASTL regulates mitosis; its inhibition triggers mitotic catastrophe in breast and colon cancers[8][9]. c-Met is a classic oncogenic receptor tyrosine kinase targeted by clinical candidates like Tivantinib (ARQ 197)[10][11].

Table 1: In Vitro Potency and Selectivity Comparison
Compound / DerivativePrimary TargetIC₅₀ (nM)Selectivity Profile (Off-Target)Clinical / Development Status
Scaffold Derivative 10ad CLK15.0 >300-fold over DYRK1APreclinical Lead (ALI model)[4][12]
TG003 (Benchmark) CLK110.0Poor (Dual CLK1/DYRK1A inhibitor)Tool Compound[6][13]
Cirtuvivint (Benchmark) CLK1 / DYRK~15.0Pan-DYRK/CLK inhibitorPhase 1/2 Clinical Trials[14]
Scaffold Analog 28ak MASTL321.0Moderate ENSA suppressionEarly Discovery[15]
Tivantinib (ARQ 197) c-Met100 - 300Cytotoxic independent of c-MetPhase 3 (Failed primary endpoint)[10][11]

Data Synthesis: Derivatives utilizing the 5-amino-7-azaindole core (such as Compound 10ad) achieve single-digit nanomolar potency (IC₅₀ = 5 nM) against CLK1[4][12]. More importantly, the structural vectors provided by the scaffold allow for a >300-fold selectivity window over DYRK1A, a feat that older generation compounds like TG003 and clinical candidates like Cirtuvivint struggle to achieve[5][7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, benchmarking must rely on orthogonal, self-validating assay systems. The following protocols detail the methodologies required to validate the IC₅₀ and selectivity claims of these derivatives.

Protocol A: High-Throughput ADP-Glo Kinase Assay (Potency & Selectivity)

This assay measures the generation of ADP as a direct readout of kinase enzymatic activity, avoiding the artifacts common in ATP-depletion assays.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human CLK1 (or counter-screen DYRK1A) to a final concentration of 0.5 nM. Add myelin basic protein (MBP) substrate at 0.05 μg/μL[13].

  • Compound Titration: Serially dilute the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) across a 10-point concentration curve (0.1 nM to 10 μM).

  • Reaction Initiation: Add 1 μM ATP to initiate the reaction. Incubate at 25°C for 90 minutes[13].

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (incubate 30 mins).

  • Validation Control: Ensure the Z'-factor of the assay is >0.6 using Staurosporine (1 μM) as a positive inhibition control and 1% DMSO as the vehicle control. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Viability (Autophagy Induction)

In vitro potency must translate to cellular efficacy. For CLK1 inhibitors, the induction of autophagy in HeLa or MDCK cells serves as a phenotypic readout[12][13].

  • Cell Culture: Seed HeLa cells at 1.5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the derivative at 1x, 5x, and 10x the biochemical IC₅₀. Include a vehicle control (0.1% DMSO) and a positive autophagy control (Rapamycin, 500 nM).

  • Biomarker Analysis (Western Blot): After 24 hours, lyse cells in RIPA buffer. Probe for the conversion of LC3B-I to LC3B-II (the hallmark of autophagosome formation) and the degradation of p62/SQSTM1.

  • Viability Readout: In parallel, assess cytotoxicity using an MTT or CellTiter-Glo assay at 72 hours to establish the therapeutic window (CC₅₀ vs. IC₅₀)[13].

Workflow S1 1. Compound Synthesis S2 2. ADP-Glo Assay (CLK1 IC50) S1->S2 S3 3. Counter-Screen (DYRK1A Selectivity) S2->S3 S4 4. Cellular Assay (LC3B-II Autophagy) S3->S4 S5 5. In Vivo PK Profiling S4->S5

Self-validating experimental workflow for kinase inhibitor benchmarking.

Conclusion

Benchmarking data indicates that the 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold provides a superior structural foundation compared to older kinase inhibitor cores. By leveraging the metabolic stability of the difluoromethyl group and the precise solvent-pocket targeting enabled by the 5-amine vector, derivatives of this compound (e.g., Compound 10ad) achieve exceptional potency (5 nM) and unprecedented selectivity (>300-fold) in challenging targets like CLK1[4][5]. As clinical candidates like Tivantinib and Cirtuvivint face challenges related to off-target effects and efficacy ceilings[10][14], integrating this advanced 7-azaindole pharmacophore into pipeline development offers a highly rational strategy for next-generation targeted therapies.

References

  • Yang, T., et al. (2023). Rational design and appraisal of selective Cdc2-Like kinase 1 (Clk1) inhibitors as novel autophagy inducers for the treatment of acute liver injury (ALI). European Journal of Medicinal Chemistry. Retrieved from[Link]

  • BioWorld. (2023). Discovery of novel CLK1 inhibitors for the treatment of acute liver injury. Retrieved from [Link]

  • ACS Publications. (2026). Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. Retrieved from [Link]

  • NextSDS. 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. Retrieved from[Link]

  • AACR Journals. (2013). Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. Retrieved from [Link]

  • Frontiers. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. Retrieved from[Link]

  • ResearchGate. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Retrieved from [Link]

  • bioRxiv. (2024). The splicing modulator CLK1 is a candidate oncogenic dependency in pediatric high-grade gliomas. Retrieved from[Link]

  • NIH PMC. (2018). Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment. Retrieved from [Link]

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Safety Operating Guide

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex fluorinated building blocks is just as critical as optimizing their synthesis. 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- (CAS: 1186502-22-6) is a highly specialized 7-azaindole derivative widely utilized in the development of kinase inhibitors and other targeted therapeutics.

However, its unique structural motifs—a difluoromethyl group paired with an aromatic amine and a nitrogen-rich heterocycle—create specific challenges for end-of-life disposal. Standard waste management procedures are insufficient and potentially hazardous. This guide provides the authoritative, self-validating protocols required to safely handle, package, and dispose of this compound, ensuring compliance, environmental safety, and laboratory integrity.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. The structural components of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine dictate its chemical behavior during degradation.

  • The Fluorine Factor: The difluoromethyl (–CF₂H) group contains highly stable carbon-fluorine (C–F) bonds (bond dissociation energy ~485 kJ/mol). Incomplete combustion of these bonds can generate toxic, low-molecular-weight fluoro-organics. Complete combustion requires extreme temperatures and generates highly corrosive Hydrogen Fluoride (HF) gas.

  • The Aromatic Amine & Heterocycle: Aromatic amines are notorious for their biological reactivity, often forming electrophilic N-hydroxylamines in vivo, which necessitates strict exposure controls [1]. Furthermore, the high nitrogen content in the 7-azaindole core guarantees the generation of nitrogen oxides (NOx) upon thermal destruction.

Table 1: Quantitative Chemical & Hazard Summary
Property / ParameterData / ClassificationOperational Implication
CAS Number 1186502-22-6Use for all waste manifesting and SDS tracking.
Molecular Formula C₈H₇F₂N₃High N and F content requires specialized incineration.
Molecular Weight 183.16 g/mol Determines stoichiometric calculations for spill neutralization.
GHS Classification Irritant, Target Organ ToxicityMandates strict PPE (respiratory and dermal protection).
Waste Designation Halogenated Organic WasteMust not be mixed with standard non-halogenated solvents.

Operational Handling & Spill Response Protocol

Laboratory spills of powdered aromatic amines present an immediate inhalation and contact hazard. The following protocol utilizes a wet-containment methodology to prevent aerosolization, ensuring the safety of the operator.

Protocol 1: Self-Validating Spill Cleanup

Causality: Dry sweeping a fine, biologically active powder generates airborne particulates. By utilizing a solvent-wetting technique, we increase the cohesive forces between particles, eliminating the inhalation vector before mechanical collection begins.

  • Isolation & Assessment: Immediately halt work and establish a 2-meter perimeter around the spill. Verify that the laboratory's local exhaust ventilation (fume hood or snorkel) is operating at optimal capture velocity.

  • PPE Donning: Operators must don double-layered nitrile gloves (to prevent breakthrough of lipophilic amines), splash goggles, and a P100 particulate respirator or PAPR [2].

  • Wetting (Dust Suppression): Using a wash bottle, lightly mist the spilled solid with a 10% isopropanol/water solution. Do not flood the area; apply just enough to dampen the powder and suppress aerosolization.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to transfer the wetted powder into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a cloth dampened with methanol or ethanol to dissolve residual traces of the compound, followed by a wash with a mildly acidic detergent (to protonate and wash away residual amine).

  • System Validation (Self-Check): Visually inspect the area under standard lighting and a handheld UV lamp (254/365 nm). The conjugated 7-azaindole system will fluoresce, allowing you to verify that 100% of the active pharmaceutical ingredient (API) has been removed. Place all cleanup materials into the halogenated waste stream.

Waste Segregation & Storage Logistics

Improper segregation of fluorinated compounds can lead to catastrophic damage to municipal incinerators and severe regulatory fines.

Protocol 2: Waste Packaging and Manifesting
  • Stream Isolation: Designate a specific waste stream exclusively for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvent waste (e.g., pure acetone or hexane), as this unnecessarily increases the volume of expensive halogenated waste disposal [3].

  • Primary Containment: Collect the waste in UN-rated HDPE jerricans or amber glass bottles equipped with PTFE-lined caps. Causality: PTFE (Teflon) lining is required because the amine can degrade standard rubber or polyethylene cap liners over time.

  • Secondary Containment: Place the primary container inside a chemically resistant secondary bin capable of holding 110% of the primary container's volume.

  • Labeling: Affix a RCRA-compliant hazardous waste label detailing the chemical name, CAS (1186502-22-6), concentration, and specific hazards (Halogenated, Toxic).

Caption: Decision workflow for the segregation and disposal of fluorinated azaindole waste.

Final Disposal: High-Temperature Incineration

The ultimate disposal of 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine must be executed by a licensed hazardous waste management facility capable of handling highly fluorinated organics [4]. Under no circumstances should this compound be disposed of via the municipal sewer system or standard landfill.

Causality of the Incineration Profile: To safely destroy this molecule, the incinerator must feature a dual-chamber design. The primary chamber volatilizes the compound, while the secondary afterburner operates at temperatures exceeding 1100°C with a minimum residence time of 2 seconds. This extreme thermal environment is the only way to guarantee the homolytic cleavage of the robust C–F bonds.

Because the combustion of this compound yields Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), the incinerator's exhaust must be routed through an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)₂) to neutralize the corrosive gases into benign salts (NaF and NaNO₃) prior to atmospheric release.

Caption: Chemical degradation and scrubbing pathway during high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incinerators and RCRA Regulations". Available at:[Link]

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

Welcome to the technical safety and operational guide for handling 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- . As a Senior Application Scientist, I emphasize that handling novel fluorinated heterocyclic building blocks requires more than just following a checklist; it requires a mechanistic understanding of the molecule's physicochemical properties.

This compound features a 7-azaindole core, a primary amine, and a difluoromethyl group—structural motifs highly prized in drug discovery for designing 1[1]. However, these exact features dictate strict handling, personal protective equipment (PPE), and disposal protocols to mitigate the risks of dermal penetration, respiratory irritation, and environmental toxicity.

Hazard Identification & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the chemical causality behind the hazards:

  • The 7-Azaindole Core: Heterocyclic scaffolds like azaindoles are designed to intercalate or bind to biological targets. Accidental exposure can lead to unintended biological activity. They are classified as causing 2[2].

  • The Primary Amine (-NH₂): Aromatic amines are nucleophilic and can act as skin sensitizers. Prolonged dermal exposure may lead to allergic dermatitis or systemic toxicity, making 3[3].

  • The Difluoromethyl Group (-CF₂H): The strategic incorporation of fluorine increases the molecule's lipophilicity, which dramatically4[4] compared to non-fluorinated analogs. Furthermore, under extreme thermal stress or combustion, fluorinated compounds decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile, standard laboratory PPE is insufficient. The following matrix outlines the mandatory PPE and the scientific rationale for each choice.

PPE CategorySpecification / MaterialMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness); Double-gloving recommended.Protects against the enhanced dermal absorption driven by the lipophilic -CF₂H group. Nitrile provides a robust barrier against aromatic amines[4].
Eye Protection ANSI Z87.1 / EN 166 compliant tightly fitting chemical safety goggles.Azaindole derivatives can cause severe, irreversible eye damage (H318) upon contact with ocular mucosa[5].
Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Prevents localized skin exposure and mitigates risks associated with the potential flammability of organic solvents used during solubilization.
Respiratory Class II Fume Hood (Face velocity ≥100 fpm). N95/P100 respirator if outside hood.Prevents inhalation of fine crystalline dust, which can cause acute respiratory tract irritation and systemic absorption[2].

Experimental Protocols: Operational Workflow

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step 1: Pre-Operation Setup & Environmental Control

  • Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which may react exothermically with the primary amine.

  • Equip the workspace with an immediate spill kit containing inert absorbent material (e.g., vermiculite or sand) and a dedicated hazardous waste container[3].

Step 2: Weighing and Transfer

  • Anti-Static Precautions: Fluorinated powders can hold static charges. Use an anti-static gun (Zerostat) or anti-static weighing boats to prevent aerosolization of the compound.

  • Weighing: Tare the vial inside the fume hood. Transfer the compound using a micro-spatula. Do not transport the open vial across the laboratory[6].

  • Solubilization: Add the reaction solvent (e.g., DMSO, DMF, or methanol) directly to the weighing vessel inside the hood to trap the powder in solution, eliminating inhalation risks before transferring to the main reaction flask.

Step 3: Reaction Execution

  • Conduct all synthetic transformations in a closed system (e.g., a sealed round-bottom flask under an inert argon or nitrogen atmosphere).

  • If the reaction requires heating, utilize a silicone oil bath or heating block with a secondary temperature probe to prevent thermal runaway, which could lead to the release of dangerous HF gas[4].

Spill Response & Disposal Plan

A rapid, calculated response is critical to mitigating exposure.

  • Solid Spill Protocol: Do not dry-sweep, as this aerosolizes the toxic dust. Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust formation. Wipe up the material and place it in a sealable hazardous waste bag[5].

  • Solution Spill Protocol: Contain the spill using inert absorbent pads or vermiculite. Avoid using combustible materials like sawdust.

  • Disposal Plan: All waste containing 2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine must be segregated into dedicated "Fluorinated Organic Waste" containers. Never mix with general aqueous waste. The primary disposal method is high-temperature incineration at an approved facility equipped with scrubbers capable of neutralizing HF emissions[2][4].

Exposure Mitigation and Handling Workflow

G Start Compound Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Airflow >100 fpm) PPE->Hood Weighing Weighing & Solubilization (Avoid Dust Generation) Hood->Weighing Reaction Chemical Reaction (Closed System) Weighing->Reaction Spill Spill Detected? (Initiate Cleanup) Weighing->Spill Accident Reaction->Spill Accident Disposal Fluorinated Waste Disposal (Incineration) Reaction->Disposal Spill->Disposal Collect & Seal

Workflow for handling and exposure mitigation of fluorinated azaindoles.

References

  • [1] SYNTHESIS, PHARMACOLOGY AND USE OF NEW AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) FLT3 INHIBITORS - EPO. epo.org. 1

  • [4] An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds. benchchem.com. 4

  • [5] 5-Bromo-7-Azaindole Safety Data Sheet. jubilantingrevia.com. 5

  • [6] 4,5,6,7-Tetrahydro-5-azaindole - Safety Data Sheet. chemicalbook.com. 6

  • [2] SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 2

  • [3] 5-Hydroxy-7-azaindole - AK Scientific, Inc. aksci.com. 3

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.